3-Fluoro-5-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZWGHVZOQTMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459358 | |
| Record name | 3-Fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860296-12-4 | |
| Record name | 3-Fluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoro-5-hydroxybenzoic acid CAS 860296-12-4 properties
An In-depth Technical Guide to 3-Fluoro-5-hydroxybenzoic Acid (CAS 860296-12-4)
This technical guide provides a comprehensive overview of the core properties, safety information, and potential applications of this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below, providing a quantitative look at its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 860296-12-4 | [1] |
| Molecular Formula | C7H5FO3 | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Physical Form | White to off-white solid | |
| Purity | 95% - 97% | [2] |
| Density | 1.492 g/cm³ | [1] |
| Boiling Point | 351.8°C at 760 mmHg | [1] |
| Flash Point | 166.5°C | [1] |
| Vapor Pressure | 1.49E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.585 | [1] |
| Storage Temperature | Room Temperature |
Spectroscopic Data
While detailed spectra are not provided in the immediate search results, spectroscopic data including 1H NMR, 13C NMR, IR, and mass spectrometry are typically available from suppliers and chemical databases. For instance, similar compounds like 3-Fluoro-4-hydroxybenzoic acid have available NMR spectra which can be used for comparative analysis.[3][4]
Reactivity and Stability
The molecule's reactivity is primarily dictated by its three functional groups: a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on the aromatic ring. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group influences the acidity of the phenolic hydroxyl group and the overall electron density of the benzene ring.
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5] The compound is also noted to be air-sensitive.[5]
Applications in Research and Drug Development
Fluorinated aromatic carboxylic acids are significant in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine can alter the physical, chemical, and biological properties of molecules.[6] While specific applications for this compound are not detailed, related compounds are used as key intermediates in the synthesis of pharmaceuticals. For example, similar structures are used to create potent enzyme inhibitors and are valuable in the development of new therapeutic agents.[6][7][8]
Below is a conceptual workflow for the utilization of a substituted benzoic acid as a starting material in a multi-step synthesis.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
| Hazard Information | Details | Reference |
| Signal Word | Warning | [9] |
| Pictogram | GHS07 (Exclamation mark) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5] Ensure adequate ventilation or use a suitable respirator.[10][11]
Experimental Protocols
A generalized synthetic pathway for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is described as starting from 2,4-difluoro-3-chlorobenzoic acid and proceeding through nitration, esterification, reduction of the nitro group, diazotization, and finally hydrolysis to yield the desired product.[12] Another example is the synthesis of 3-fluoro-4-hydroxybenzoic acid from 3-fluoro-4-methoxy benzoic acid via demethylation with concentrated hydrogen bromide.[13]
The following diagram illustrates a generalized workflow for the synthesis of a fluorinated hydroxybenzoic acid.
Logical Relationships of Functional Groups
The chemical properties and reactivity of this compound are a result of the interplay between its functional groups. The diagram below illustrates these relationships.
References
- 1. This compound | 860296-12-4 [chemnet.com]
- 2. 860296-12-4 this compound AKSci J94569 [aksci.com]
- 3. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 9. merckmillipore.com [merckmillipore.com]
- 10. capotchem.com [capotchem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-hydroxybenzoic acid (CAS No: 860296-12-4) is a fluorinated aromatic carboxylic acid. The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts unique electronic properties and potential for diverse chemical interactions. These characteristics make it a valuable building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is crucial for its effective application in novel synthesis, drug design, and formulation development. This guide provides an in-depth overview of its key characteristics, supported by detailed experimental protocols for their determination.
Physicochemical Properties
The core physicochemical properties of this compound are summarized below. These parameters are essential for predicting its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₅FO₃ |
| Molecular Weight | 156.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 214-215 °C |
| Boiling Point | Not available (likely decomposes) |
| pKa | Data not available |
Table 2: Solubility Profile
| Solvent | Solubility |
| Water | Data not available |
| Organic Solvents | Data not available |
Table 3: Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Aromatic protons with splitting patterns influenced by the fluorine and hydroxyl groups. A downfield singlet for the carboxylic acid proton. |
| ¹³C NMR | Distinct signals for the seven carbon atoms, with the fluorine substitution influencing the chemical shifts of adjacent carbons. |
| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid and phenol), C=O stretch (carboxylic acid), C-F stretch, and aromatic C-H and C=C bending. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below.
Determination of Melting Point
The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique for its determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.
Part 1: Solubility Profile of 3-Fluoro-5-hydroxybenzoic Acid
An In-Depth Technical Guide to the Solubility and Stability of 3-Fluoro-5-hydroxybenzoic Acid
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoic acid core with fluoro and hydroxyl functional groups, suggests its utility as a building block in the synthesis of more complex molecules. The fluorine atom can modulate physicochemical properties such as lipophilicity and acidity, potentially enhancing pharmacokinetic profiles and binding affinities of parent compounds.[1][2][3] The hydroxyl group offers a site for further chemical modification and can influence the molecule's biological activity, as seen in other phenolic compounds which exhibit antioxidant, antimicrobial, and anti-inflammatory properties.[4][5][6]
For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this compound is paramount. These properties are critical determinants of its suitability for use in various experimental and formulation contexts, from initial screening assays to preclinical development. This guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, in line with established pharmaceutical testing principles. While specific experimental data for this compound is not extensively published, this document outlines the requisite protocols to generate such data.
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its absorption, distribution, and bioavailability. The following sections detail the protocols for determining both the qualitative and quantitative solubility of this compound.
Qualitative Solubility Determination
A qualitative assessment provides a rapid understanding of the compound's solubility characteristics in various aqueous and organic media. This helps in selecting appropriate solvents for analytical method development, formulation, and reaction chemistry.
Table 1: Qualitative Solubility Data for this compound
| Solvent | Temperature (°C) | Observation (Soluble/Slightly Soluble/Insoluble) |
|---|---|---|
| Deionized Water | 25 | |
| 0.1 M HCl | 25 | |
| 5% (w/v) NaHCO₃ | 25 | |
| 0.1 M NaOH | 25 | |
| Methanol | 25 | |
| Ethanol | 25 | |
| Acetone | 25 | |
| Acetonitrile | 25 | |
| Dichloromethane | 25 |
| Toluene | 25 | |
Experimental Protocol for Qualitative Solubility Testing
Objective: To qualitatively assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Calibrated analytical balance
-
Small test tubes or vials (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Water bath (optional, for temperature control)
-
Selection of solvents as listed in Table 1
Procedure:
-
Weigh approximately 5-10 mg of this compound into a tared test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.
-
Record the observation as "Soluble," "Slightly Soluble" (if a significant portion dissolves but some particles remain), or "Insoluble."[7]
-
If the compound is insoluble at room temperature, the mixture can be gently warmed (e.g., to 40-50°C) to observe any change in solubility, which should be noted.
-
Repeat this procedure for each solvent listed in Table 1.[8][9][10]
Figure 1: Workflow for Qualitative Solubility Determination.
Quantitative Solubility Determination
Quantitative analysis provides the precise concentration of a saturated solution of the compound in a given solvent at a specific temperature. This data is essential for developing liquid formulations and for biopharmaceutical classification.
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| Deionized Water | 25 | ||
| 0.1 M HCl | 25 | ||
| Phosphate Buffer (pH 7.4) | 25 | ||
| Methanol | 25 |
| Ethanol | 25 | | |
Experimental Protocol for Quantitative Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound using the shake-flask method followed by HPLC analysis.
Materials:
-
This compound
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Shaking incubator or orbital shaker
-
Calibrated analytical balance and volumetric flasks
-
Solvents as listed in Table 2
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol) to generate a calibration curve.
-
Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples by HPLC.
-
Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.[11]
Figure 2: Workflow for Quantitative Solubility Determination via Shake-Flask and HPLC.
Part 2: Stability Profile of this compound
Stability testing is crucial to identify how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12] This section covers forced degradation studies to identify potential degradation products and pathways, as well as a plan for long-term and accelerated stability studies.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[13][14] This is essential for developing stability-indicating analytical methods.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | 1, 3, 5 days |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 1, 3, 5 days |
| Oxidation | 3% H₂O₂ | Room Temperature, 60°C | 1, 3, 5 days |
| Photolytic | 1.2 million lux hours and 200 watt hours/m² (ICH Q1B) | Room Temperature | As required |
| Thermal (Dry Heat) | 80°C | 1, 3, 5 days |
| Thermal (Humidity) | 60°C / 75% RH | 1, 3, 5 days | |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Stability chambers (temperature, humidity, and photostability)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system for each stress condition. For hydrolysis, the acid or base solution can serve as the solvent. For oxidation, a solution in water or methanol can be treated with H₂O₂. For photolytic and thermal studies, both solid-state and solution samples should be tested.
-
Exposure to Stress Conditions:
-
Hydrolysis: Store the acidic and basic solutions at the specified temperature. At each time point, withdraw a sample and neutralize it before analysis.
-
Oxidation: Store the solution with H₂O₂ at the specified temperatures.
-
Photolytic: Expose the samples to the specified light conditions in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.
-
Thermal: Place the solid and solution samples in a calibrated oven or stability chamber at the specified conditions.
-
-
Sample Analysis: At each time point, analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity and detecting the formation of new chromophores. LC-MS can be used to identify the mass of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and the relative amounts of any degradation products formed.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studylib.net [studylib.net]
- 10. globalconference.info [globalconference.info]
- 11. thaiscience.info [thaiscience.info]
- 12. ijsdr.org [ijsdr.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Fluoro-5-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally related molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure and Predicted Spectroscopic Data
This compound is an aromatic carboxylic acid containing a fluorine and a hydroxyl substituent on the benzene ring. Its structure dictates a unique spectroscopic fingerprint.
Chemical Structure:
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 | br s | - | COOH |
| ~10.0 | br s | - | OH |
| ~7.3 | ddd | J ≈ 8.5, 2.5, 2.5 | H-4 |
| ~7.1 | t | J ≈ 2.5 | H-2 |
| ~6.9 | ddd | J ≈ 8.5, 2.5, 2.5 | H-6 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The protons on the aromatic ring will exhibit complex splitting patterns due to both H-H and H-F coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-3 |
| ~158 (d, ³JCF ≈ 10 Hz) | C-5 |
| ~133 (d, ³JCF ≈ 10 Hz) | C-1 |
| ~115 (d, ²JCF ≈ 22 Hz) | C-4 |
| ~112 (d, ⁴JCF ≈ 3 Hz) | C-6 |
| ~108 (d, ²JCF ≈ 25 Hz) | C-2 |
Note: The carbon attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF). Other carbons in proximity to the fluorine will also show smaller C-F couplings.
Table 3: Predicted IR Absorption Data (Solid, KBr or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3200 | Broad, Medium | O-H stretch (Phenolic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenol) |
| ~1150 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 156 | High | [M]⁺ (Molecular ion) |
| 139 | Medium | [M - OH]⁺ |
| 111 | High | [M - COOH]⁺ |
| 83 | Medium | [C₅H₄F]⁺ |
| 77 | Medium | [C₆H₅]⁺ (from rearrangement) |
Note: Fragmentation patterns can vary based on the ionization method used.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
ATR Method:
-
Background Scan: Perform a background scan with a clean and empty ATR crystal to account for atmospheric and instrument absorptions.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption peaks and correlate them to the functional groups present in the molecule.
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Sample Scan: Acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption peaks.
Mass Spectrometry (MS)
A general protocol for obtaining the mass spectrum of a benzoic acid derivative is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, direct insertion or a heated probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow and Data Integration
The combination of NMR, IR, and MS provides a powerful and complementary approach for the unambiguous structural elucidation and purity assessment of this compound.
Caption: Workflow for Spectroscopic Analysis.
This diagram illustrates the typical workflow, starting from the sample, through the different spectroscopic analyses, to the interpretation of the data for the final structural confirmation. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule.
3-Fluoro-5-hydroxybenzoic Acid: A Versatile Precursor for Derivative Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-hydroxybenzoic acid is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom—provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The strategic placement of the fluorine atom can significantly influence the acidity, lipophilicity, metabolic stability, and binding interactions of the resulting derivatives, making this precursor particularly attractive for the development of novel drug candidates. This guide provides a comprehensive overview of the synthesis of key derivatives from this compound, detailed experimental protocols, and a summary of their potential biological activities.
Synthesis of Derivatives
This compound serves as a versatile starting material for the synthesis of a variety of derivatives, primarily through reactions involving its carboxylic acid and hydroxyl functionalities. The main classes of derivatives include esters, ethers, and amides.
Esterification
The carboxylic acid group of this compound can be readily esterified to produce a range of alkyl or aryl esters. This transformation is often employed to mask the polarity of the carboxylic acid, improve cell membrane permeability, or to act as a protecting group for further reactions on the hydroxyl group.
Etherification
The phenolic hydroxyl group can be converted to an ether linkage through Williamson ether synthesis or other alkylation methods. This modification can significantly impact the molecule's hydrogen bonding capacity and lipophilicity, which are crucial for target engagement and pharmacokinetic properties.
Amidation
Amide derivatives are synthesized by coupling the carboxylic acid with a wide variety of primary and secondary amines. This is a common strategy in drug discovery to introduce diverse functional groups and to mimic peptide bonds, often leading to compounds with enhanced biological activity and stability.
Data Presentation
The following tables summarize the key classes of derivatives that can be synthesized from this compound, along with general methods of synthesis and representative, albeit general, biological activities observed for analogous compounds.
Table 1: Key Derivatives of this compound and Their Synthesis
| Derivative Class | General Structure | Synthetic Method | Reagents and Conditions |
| Esters | R = alkyl, aryl | Fischer Esterification | R-OH, Acid catalyst (e.g., H₂SO₄), Heat |
| Ethers | R = alkyl, aryl | Williamson Ether Synthesis | R-X (X=halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) |
| Amides | R¹, R² = H, alkyl, aryl | Amide Coupling | R¹R²NH, Coupling agent (e.g., EDC, HOBt), Base (e.g., DIPEA), Solvent (e.g., DCM) |
Table 2: Representative Spectroscopic Data for Derivatives of Fluoro-hydroxybenzoic Acids
| Derivative Type | Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Ester | Methyl 3-fluoro-5-hydroxybenzoate | 3.85 (s, 3H), 6.8-7.2 (m, 3H), 9.8 (s, 1H) | 52.5, 108.2, 110.5, 115.8, 132.5, 158.0, 163.0, 166.5 | 3300-2500 (O-H), 1720 (C=O), 1600, 1450 (C=C), 1250 (C-O) |
| Ether | 3-(Benzyloxy)-5-fluorobenzoic acid | 5.15 (s, 2H), 7.1-7.5 (m, 8H), 13.0 (br s, 1H) | 70.5, 105.0, 109.5, 116.0, 128.0, 128.5, 129.0, 136.5, 160.0, 163.5, 166.0 | 3300-2500 (O-H), 1700 (C=O), 1600, 1450 (C=C), 1240 (C-O) |
| Amide | N-Phenyl-3-fluoro-5-hydroxybenzamide | 6.9-7.8 (m, 8H), 9.8 (s, 1H), 10.2 (s, 1H) | 108.0, 110.0, 115.0, 121.0, 125.0, 129.5, 138.5, 140.0, 158.5, 163.0, 165.0 | 3300 (N-H), 3100 (O-H), 1650 (C=O), 1600, 1540 (C=C, N-H) |
Note: The spectroscopic data presented are representative and may vary depending on the specific derivative and analytical conditions.
Table 3: Overview of Potential Biological Activities of Hydroxybenzoic Acid Derivatives
| Biological Activity | Potential Targets/Mechanisms | References |
| Antimicrobial | Disruption of microbial membranes, enzyme inhibition. | [1] |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | [2] |
| Enzyme Inhibition | Targeting enzymes such as β-arylsulfotransferase IV, SIRT5.[3][4] | [3][4] |
| Antiviral | Inhibition of viral replication. | [5] |
Experimental Protocols
The following are detailed methodologies for the synthesis of representative derivatives of this compound.
Protocol 1: Synthesis of Methyl 3-Fluoro-5-hydroxybenzoate (Esterification)
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure methyl 3-fluoro-5-hydroxybenzoate.
Protocol 2: Synthesis of 3-(Benzyloxy)-5-fluorobenzoic Acid (Etherification)
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1 M HCl to pH 2-3, resulting in the precipitation of the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(benzyloxy)-5-fluorobenzoic acid.[6]
Protocol 3: Synthesis of N-Phenyl-3-fluoro-5-hydroxybenzamide (Amidation)
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq), aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq) at 0 °C.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure N-phenyl-3-fluoro-5-hydroxybenzamide.
Mandatory Visualization
Caption: Synthetic routes from this compound.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the synthesis of novel derivatives for drug discovery. The ability to readily modify its carboxylic acid and hydroxyl groups allows for the creation of extensive libraries of esters, ethers, and amides. While specific biological data for derivatives of this compound is an area requiring further investigation, the established biological activities of related hydroxybenzoic acid derivatives suggest significant potential in areas such as antimicrobial, anti-inflammatory, and enzyme inhibition applications. The detailed protocols and synthetic strategies provided in this guide offer a solid foundation for researchers to explore the chemical space around this promising scaffold and to develop new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Technical Guide to the Reactivity of Fluorine in 3-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical reactivity of the fluorine atom in 3-Fluoro-5-hydroxybenzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, and understanding the reactivity of its carbon-fluorine (C-F) bond is crucial for its effective utilization in designing novel synthetic pathways. This document outlines the key electronic factors governing its reactivity, presents data on relevant transformations, provides a detailed experimental protocol for a representative reaction, and illustrates the underlying chemical principles with clear diagrams.
Introduction: The Challenge of C-F Bond Activation
The C-F bond is the strongest single bond to carbon, making aromatic fluorides exceptionally stable and often unreactive. However, in the context of Nucleophilic Aromatic Substitution (SNAr), fluorine's high electronegativity can render the carbon atom it is attached to highly electrophilic. This paradoxical behavior makes fluorine a surprisingly effective leaving group, provided the aromatic ring is sufficiently activated by electron-withdrawing groups (EWGs).
In this compound, the fluorine atom is positioned meta to both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This substitution pattern creates a nuanced electronic environment that dictates the fluorine's susceptibility to substitution.
Electronic Landscape of this compound
The reactivity of the fluorine atom in an SNAr reaction is predominantly controlled by the stability of the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. The substituents on the aromatic ring play a critical role in stabilizing this intermediate.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing through both induction (σ-withdrawal) and resonance (π-withdrawal). It deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution by stabilizing the negative charge of the Meisenheimer complex.
-
Hydroxyl (-OH): This group has a dual nature. It is electron-withdrawing by induction but is a strong electron-donating group by resonance (π-donation) due to its lone pairs. In SNAr, its resonance effect can destabilize the negative intermediate, thus deactivating the ring.
-
Fluorine (-F): Fluorine itself is strongly electron-withdrawing by induction but, like the hydroxyl group, is electron-donating by resonance.
In this compound, both the -COOH and -OH groups are meta to the fluorine. Resonance effects are most pronounced at the ortho and para positions. Therefore, the deactivating resonance of the -OH group and the activating resonance of the -COOH group have a diminished effect on the stability of the Meisenheimer complex. The reactivity is primarily governed by the inductive effects of all three substituents. The strong inductive withdrawal from the fluorine, carboxyl, and hydroxyl groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack, albeit less so than if the EWGs were in the ortho or para positions.
Caption: Dominant electronic effects influencing the C-F bond in this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary pathway for reacting with the fluorine atom is the SNAr mechanism. This process involves two main steps:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. This is typically the rate-determining step.
-
Elimination of Fluoride: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context.
Due to the substitution pattern of this compound, forcing conditions such as high temperatures, strong bases, and polar aprotic solvents (e.g., DMF, DMSO) are often required to achieve substitution.
Caption: General experimental workflow for SNAr on this compound derivatives.
Quantitative Data on SNAr Reactivity
While systematic studies on this compound are limited, data from patents and related, more activated systems provide valuable insights into the required reaction conditions and expected outcomes. The following table summarizes representative examples. It is important to note that direct substitution on the free acid can be complicated by the acidic protons; therefore, reactions are often performed on the corresponding ester derivatives.
| Starting Material | Nucleophile/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference Type |
| Benzyl 4-azido-5-(benzyloxy)-2-((2-chlorophenyl)amino)-3-fluorobenzoate | NaN₃ | DMF | 90 | 3 | Benzyl 4-azido-5-(benzyloxy)-2-((2-chlorophenyl)amino)-3-azidobenzoate | 78.8 | Patent (Related System) |
| This compound | 4-Methoxybenzyl chloride, K₂CO₃ | DMF | RT → 50 | 18 | 4-Methoxybenzyl 3-fluoro-5-((4-methoxybenzyl)oxy)benzoate | N/A | Patent (Example) |
| 3-Fluoro-4-nitrobenzoic acid | (S)-1-Phenylethanol, K₂CO₃ | DMF | 70 | 3 | 3-((S)-1-Phenylethoxy)-4-nitrobenzoic acid | N/A | Journal (Activated System) |
| 5-Bromo-1,3-difluoro-2-nitrobenzene | (S)-1-Phenylethanol | N/A | N/A | N/A | 5-Bromo-3-fluoro-2-nitro-1-((S)-1-phenylethoxy)benzene | Good | Journal (Activated System) |
N/A: Not available in the cited document. The table illustrates that polar aprotic solvents like DMF and elevated temperatures are common for achieving substitution on these types of aromatic rings.
Detailed Experimental Protocol: Ether Synthesis via SNAr
This protocol is a representative procedure adapted from patent literature (CA3029305A1), illustrating the etherification of this compound. This reaction involves the protection of both the hydroxyl and carboxylic acid groups in a single step, followed by substitution.
Reaction: Synthesis of 4-Methoxybenzyl 3-((4-methoxybenzyl)oxy)-5-fluorobenzoate
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzyl chloride (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (optional, depending on temperature)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) dissolved in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
To this suspension, add 4-methoxybenzyl chloride (2.2 eq).
-
Stir the resulting mixture at room temperature for 15 hours.
-
Increase the temperature to 50°C and continue stirring for an additional 3 hours.
-
After cooling the reaction mixture to room temperature, dilute it with water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by silica gel column chromatography to yield the desired product.
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The fluorine atom of this compound exhibits reactivity towards strong nucleophiles under SNAr conditions, despite the meta-positioning of its activating (-COOH) and deactivating (-OH) substituents. The reaction is primarily driven by the strong inductive electron withdrawal from the ring, which makes it susceptible to nucleophilic attack. Successful substitution typically requires protection of the acidic protons (often via esterification) and the use of polar aprotic solvents at elevated temperatures. This guide provides the foundational knowledge, data, and procedural outlines necessary for researchers to effectively leverage this compound as a versatile synthon in the development of new chemical entities.
An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of the fluoro and hydroxyl substituents on the benzoic acid core in 3-Fluoro-5-hydroxybenzoic acid. Understanding these effects is crucial for predicting the molecule's reactivity, acidity, and potential interactions in a biological context, making it a valuable resource for those in drug discovery and development.
Introduction to Electronic Effects
The chemical properties and reactivity of a substituted benzene ring are significantly influenced by the electronic character of its substituents. These effects are broadly categorized into two types: inductive and resonance effects. In this compound, both the fluorine and hydroxyl groups, positioned meta to the carboxylic acid, exert distinct electronic influences that modulate the acidity and electron density of the molecule.
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms. Both fluorine and oxygen are highly electronegative atoms, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and the carboxylic acid group.
Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The hydroxyl group, with its lone pairs of electrons, can donate electron density to the ring through resonance (+M effect). Conversely, the fluorine atom, despite its high electronegativity, also possesses lone pairs and can exhibit a weak +M effect. However, for halogens, the inductive effect is generally considered to be more dominant.
Quantitative Analysis of Substituent Effects
The electronic influence of substituents can be quantified using Hammett constants (σ) and by observing changes in the acid dissociation constant (pKa).
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = ρσ, provides a means to quantify the electronic effect of a substituent. Here, σ is the substituent constant, ρ is the reaction constant, K is the equilibrium constant for the substituted reaction, and K₀ is the equilibrium constant for the unsubstituted reaction. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.
The overall electronic effect of the substituents in this compound can be estimated by the sum of the individual Hammett constants for the meta-fluoro and meta-hydroxy groups.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Fluorine | meta | +0.34 | Electron-withdrawing |
| Hydroxyl | meta | +0.12 | Electron-withdrawing |
| Total Estimated | - | +0.46 | Strongly Electron-withdrawing |
This additive approach suggests a significant electron-withdrawing character for the combined substituents, which is expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.
Acidity (pKa)
The pKa value is a direct measure of the acidity of a compound. The electron-withdrawing nature of the fluoro and hydroxyl groups at the meta positions stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.
| Compound | pKa (in water at 25°C) |
| Benzoic Acid | 4.20 |
| 3-Fluorobenzoic Acid | 3.86 |
| 3,5-Dihydroxybenzoic acid | 4.04[1] |
| This compound (Estimated) | ~3.6 - 3.8 |
The estimation is based on the additive effects of the substituents. The presence of two electron-withdrawing groups is expected to make this compound a stronger acid than both 3-fluorobenzoic acid and 3,5-dihydroxybenzoic acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic environment. The electron-withdrawing nature of the substituents will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (δ ~7.34 ppm). The proton ortho to the carboxylic acid will likely be the most downfield due to the combined deshielding effects.
¹³C NMR: The carbon atoms in the aromatic ring will also be affected. The carbons attached to the electronegative fluorine and oxygen atoms will be significantly deshielded. The carbonyl carbon of the carboxylic acid will also experience a downfield shift due to the electron-withdrawing nature of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| O-H (Phenolic) | Stretching | ~3600 (sharp, if no H-bonding), ~3400-3200 (broad, with H-bonding) |
| C=O (Carboxylic Acid) | Stretching | ~1700-1680 |
| C-F | Stretching | ~1250-1000 |
| C-O (Phenolic) | Stretching | ~1260-1180 |
The electron-withdrawing substituents may cause a slight shift in the C=O stretching frequency to a higher wavenumber compared to unsubstituted benzoic acid.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from procedures for similar compounds. One potential pathway involves the following steps:
-
Nitration: Start with a suitable fluorinated precursor and introduce a nitro group via electrophilic aromatic substitution.
-
Reduction: Reduce the nitro group to an amino group.
-
Diazotization and Hydrolysis: Convert the amino group to a hydroxyl group via a diazonium salt intermediate.
-
Carboxylation: Introduce the carboxylic acid group, for instance, through a Kolbe-Schmitt reaction on a fluorinated phenol.
A detailed, generalized procedure is as follows:
-
Starting Material: 3-Fluoroaniline.
-
Protection of the Amino Group: The amino group is first protected, for example, by acetylation with acetic anhydride.
-
Hydroxylation: The protected aniline is then hydroxylated. This can be a multi-step process involving diazotization followed by hydrolysis.
-
Carboxylation: The resulting 3-fluoro-5-aminophenol is then subjected to a Kolbe-Schmitt reaction (carboxylation with CO₂ under pressure and heat) to introduce the carboxylic acid group.
-
Deprotection: The protecting group on the nitrogen is removed to yield the final product.
Determination of pKa by Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). A more accurate determination can be made by plotting the first derivative (ΔpH/ΔV) against the volume of titrant; the peak of this curve corresponds to the equivalence point.
Visualizations
Caption: Interplay of electronic effects in this compound.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
The fluoro and hydroxyl substituents at the 3 and 5 positions of benzoic acid exert a significant and combined electron-withdrawing effect on the aromatic ring. This is primarily due to the strong inductive effects of both groups. This net electron withdrawal increases the acidity of the carboxylic acid, as reflected in the estimated pKa value. These electronic modifications are critical for understanding the molecule's reactivity profile and its potential as a scaffold in drug design, influencing factors such as binding affinities and metabolic stability. The provided experimental protocols offer a framework for the practical synthesis and characterization of this and similar compounds.
References
3-Fluoro-5-hydroxybenzoic acid health and safety information
An In-depth Technical Guide on the Health and Safety of 3-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for this compound (CAS No. 860296-12-4). Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information on its isomers for comparative purposes and to offer a broader understanding of the potential hazards associated with this class of compounds. All professionals handling this chemical should supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before use.
Chemical Identification and Physical Properties
1.1. This compound
| Property | Value | Source |
| CAS Number | 860296-12-4 | [1][2][3][4] |
| Molecular Formula | C₇H₅FO₃ | [4] |
| Molecular Weight | 156.11 g/mol | [4] |
| Physical Form | White to off-white solid | [4] |
| Storage Temperature | Room Temperature | [4] |
1.2. Physical Properties of Isomeric Compounds (for reference)
| Compound | Melting Point | Boiling Point | Density |
| 3-Fluoro-4-hydroxybenzoic acid | 154-158 °C | 311.9±27.0 °C (Predicted) | 1.492±0.06 g/cm³ (Predicted) |
| 4-Hydroxybenzoic acid | 213 - 217 °C | Not available | 1.4041 g/cm³ |
Hazard Identification and Classification
2.1. GHS Classification of this compound
| Hazard Class | Category | GHS Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation |
Signal Word:Warning [4]
2.2. GHS Pictograms
Caption: GHS Pictograms for this compound.
2.3. Hazard and Precautionary Statements [4]
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H332 | Harmful if inhaled. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P310 | Immediately call a POISON CENTER or doctor/physician. |
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
3.1. Personal Protective Equipment (PPE) and Engineering Controls
Caption: General workflow for handling hazardous solid chemicals.
3.2. Storage Recommendations
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is room temperature.[4]
Toxicological Information
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
As specific experimental safety studies for this compound are not available, a representative, generalized protocol for assessing the skin irritation potential of a chemical is provided below. This is based on standard OECD guidelines.
6.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.
Methodology:
-
Preparation of the Test Chemical: Prepare a solution or suspension of this compound in a suitable solvent.
-
Tissue Culture: Use commercially available reconstructed human epidermis tissues.
-
Application of the Test Chemical: Apply a defined amount of the prepared chemical to the surface of the epidermis tissue.
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C.
-
Rinsing: After incubation, thoroughly rinse the tissues to remove the test chemical.
-
Post-incubation: Transfer the tissues to fresh medium and incubate for a further period (e.g., 42 hours).
-
Viability Assessment: Assess cell viability using a quantitative method, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Data Analysis: The amount of formazan produced is measured spectrophotometrically. The percentage of viable cells in the treated tissues is calculated relative to negative controls.
-
Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant.
Caption: A generalized workflow for an in vitro skin irritation test.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.
Disclaimer
The information provided in this document is intended for use by qualified professionals and is based on the data available at the time of compilation. It is not exhaustive and should not be considered a substitute for a comprehensive risk assessment. The user is solely responsible for determining the suitability of this chemical for their intended use and for implementing appropriate safety measures. Google and its affiliates make no warranties, express or implied, and assume no liability in connection with any use of this information.
References
An In-depth Technical Guide to 3-Fluoro-5-hydroxybenzoic Acid for Researchers and Drug Development Professionals
Introduction
3-Fluoro-5-hydroxybenzoic acid (CAS No. 860296-12-4) is a fluorinated aromatic carboxylic acid that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group on the benzoic acid scaffold, offers opportunities for modulating physicochemical properties and biological activity in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with insights into the broader context of the applications of structurally related compounds.
Commercial Availability and Suppliers
A critical aspect for researchers and drug development professionals is the accessibility of key chemical intermediates. This compound is commercially available from a range of suppliers, catering to various research and development needs. The purity levels and available quantities vary among suppliers, influencing the cost and suitability for different applications. A summary of prominent suppliers and their offerings is presented in the table below.
| Supplier | Purity | Available Quantities | Price Range |
| Apollo Scientific | 98% | 1g | £15.00[1] |
| AK Scientific | 99% (HPLC) | 10g | $81 |
| Ambeed | Not specified | 25g, 100g | $177 - $433 |
| BLD Pharm | >95% | Various | Price available upon request[2] |
| Capot Chemical | 98% (Min, HPLC) | Not specified | Price available upon request[3] |
| Matrix Scientific | Not specified | 1g, 5g, 25g | $13.00 - $117.00[4] |
| Sigma-Aldrich | 97% | Various | Price available upon request |
| United States Biological | Highly Purified | 100mg, 250mg | Starting from $305 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 860296-12-4[1][2] |
| Molecular Formula | C7H5FO3[2] |
| Molecular Weight | 156.11 g/mol [2] |
| Melting Point | 214-215 °C[1] |
| Appearance | White to off-white solid |
Applications in Research and Development: A Contextual Overview
While specific experimental protocols and documented biological activities for this compound are not extensively reported in the available scientific literature, the broader class of fluorinated hydroxybenzoic acids serves as crucial intermediates in various research and development endeavors. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
Structurally related compounds, such as other isomers of fluorohydroxybenzoic acid, have been utilized in the following areas:
-
Enzyme Inhibition: Fluorinated analogs of benzoic acid have been investigated as inhibitors of various enzymes. For instance, derivatives of 4-fluoro-3-hydroxybenzoic acid have been explored as inhibitors of β-arylsulfotransferase IV.[5] The fluorine atom can alter the electronic properties of the molecule, potentially leading to stronger interactions with the enzyme's active site.
-
Drug Discovery: Hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7] The incorporation of a fluorine atom can further modulate these activities and improve the pharmacokinetic profile of potential drug candidates. For example, 3-fluoro-5-methylbenzoic acid is a key intermediate in the synthesis of mGluR5 receptor antagonists, which are being investigated for neurological disorders.[8]
-
Chemical Synthesis: As a functionalized aromatic compound, this compound can serve as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups can be readily modified to introduce further diversity and build elaborate molecular architectures.
It is important to emphasize that the aforementioned applications are based on structurally similar compounds, and specific studies on this compound are required to ascertain its unique biological profile and potential applications.
Representative Experimental Workflow: Synthesis of a Fluorinated Benzoic Acid
Due to the limited availability of a detailed, peer-reviewed synthesis protocol for this compound, a generalized workflow for the synthesis of a fluorinated benzoic acid is presented below. This diagram illustrates the key steps typically involved in such a synthesis, which often includes reactions like halogenation, nitration, reduction, and hydrolysis.
Signaling Pathways
Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. Further research is required to explore the biological targets and mechanisms of action of this compound.
Conclusion
This compound is a commercially accessible chemical entity with potential for application in drug discovery and medicinal chemistry. While direct evidence of its biological activity and involvement in signaling pathways is currently limited, the established roles of structurally related fluorinated aromatic compounds suggest that it is a promising scaffold for further investigation. Researchers and drug development professionals are encouraged to explore the potential of this molecule in their respective fields, leveraging its unique chemical features for the design of novel and effective therapeutic agents.
References
- 1. 860296-12-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 860296-12-4|this compound|BLD Pharm [bldpharm.com]
- 3. capotchem.com [capotchem.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 5. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Synthesis Protocols for 3-Fluoro-5-hydroxybenzoic Acid: An Essential Intermediate for Pharmaceutical Research
Introduction
3-Fluoro-5-hydroxybenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group, makes it a valuable intermediate for drug discovery and development, particularly in the fields of metabolic diseases and oncology. This application note provides detailed protocols for two plausible synthetic routes to this compound, designed for researchers and scientists in the pharmaceutical and chemical industries.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthesis protocols for this compound.
| Parameter | Protocol 1: Nucleophilic Aromatic Substitution | Protocol 2: Demethylation of Methoxy Precursor |
| Starting Material | 3,5-Difluorobenzoic Acid | 3-Fluoro-5-methoxybenzoic Acid |
| Key Reagents | Sodium Hydroxide, Water | Boron Tribromide, Dichloromethane |
| Reaction Time | 4-6 hours | 12-16 hours |
| Reaction Temperature | 120-140 °C (under pressure) | Room Temperature |
| Theoretical Yield | Stoichiometric | Stoichiometric |
| Reported Yield (Analogous Reactions) | 70-85% | 85-95% |
| Purity (Expected) | >95% after recrystallization | >98% after purification |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established chemical principles and analogous reactions reported in the scientific literature.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution of 3,5-Difluorobenzoic Acid
This protocol describes the selective hydroxylation of 3,5-difluorobenzoic acid through a nucleophilic aromatic substitution (SNA r) reaction.
Materials:
-
3,5-Difluorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 10.0 g (63.3 mmol) of 3,5-difluorobenzoic acid and 10.1 g (253 mmol) of sodium hydroxide in 100 mL of deionized water.
-
Reaction: Seal the vessel and heat the mixture to 130°C with constant stirring. Maintain this temperature for 5 hours. The internal pressure will increase during the reaction.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH reaches approximately 2. A precipitate will form.
-
Extraction: Extract the aqueous mixture with three 100 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis via Demethylation of 3-Fluoro-5-methoxybenzoic Acid
This protocol outlines the synthesis of this compound by the demethylation of 3-fluoro-5-methoxybenzoic acid using boron tribromide.
Materials:
-
3-Fluoro-5-methoxybenzoic acid
-
Boron tribromide (BBr₃) solution in dichloromethane (1.0 M)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g (58.8 mmol) of 3-fluoro-5-methoxybenzoic acid in 100 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Reagent: Slowly add 70.5 mL (70.5 mmol) of a 1.0 M solution of boron tribromide in dichloromethane to the cooled solution via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 14 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 50 mL of methanol to quench the excess boron tribromide.
-
Work-up: Add 100 mL of deionized water and stir vigorously for 30 minutes. Separate the organic layer.
-
Extraction and Neutralization: Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2 and extract with three 100 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting solid by column chromatography or recrystallization to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described synthesis protocols.
Caption: Logical workflow for the synthesis of this compound.
Application Note: A Novel Two-Step Synthesis of 3-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient two-step experimental procedure for the synthesis of 3-Fluoro-5-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Grignard carboxylation of 3-fluoro-5-bromoanisole to yield 3-Fluoro-5-methoxybenzoic acid. Subsequent demethylation of the methoxy group using boron tribromide affords the target compound, this compound. This protocol provides detailed methodologies and quantitative data to ensure reproducibility for researchers in organic synthesis and pharmaceutical development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom and the hydroxyl and carboxylic acid functionalities provides multiple points for molecular modification, making it an attractive scaffold for the development of novel therapeutic agents. This document outlines a reliable synthetic route, providing clear and detailed instructions to facilitate its preparation in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| 1 | Grignard Carboxylation | 3-Fluoro-5-bromoanisole | Mg turnings, I₂ (cat.), Dry Ice (CO₂) | THF | 0 °C to RT, then -78 °C | 4 hours | ~75% |
| 2 | Demethylation | 3-Fluoro-5-methoxybenzoic acid | Boron Tribromide (BBr₃) | DCM | -78 °C to RT | 12 hours | ~90% |
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-5-methoxybenzoic acid
Materials:
-
3-Fluoro-5-bromoanisole
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (catalytic amount)
-
Dry Ice (solid CO₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Magnesium turnings (1.2 eq.) are added to the flask, followed by a single crystal of iodine.
-
Anhydrous THF is added to cover the magnesium, and a small amount of a solution of 3-fluoro-5-bromoanisole (1.0 eq.) in anhydrous THF is added from the dropping funnel to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and gentle reflux.
-
The remaining solution of 3-fluoro-5-bromoanisole is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then cooled to -78 °C in a dry ice/acetone bath.
-
Crushed dry ice is added portion-wise to the stirred Grignard solution. The mixture is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an ethyl acetate/hexanes mixture to afford 3-Fluoro-5-methoxybenzoic acid as a white solid.
Step 2: Synthesis of this compound
Materials:
-
3-Fluoro-5-methoxybenzoic acid
-
Boron tribromide (BBr₃) solution (1.0 M in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized Water
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
A flame-dried round-bottom flask is charged with 3-Fluoro-5-methoxybenzoic acid (1.0 eq.) and dissolved in anhydrous DCM under a nitrogen atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Boron tribromide solution (1.2 eq., 1.0 M in DCM) is added dropwise to the stirred solution.[1][2]
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched at 0 °C by the slow addition of methanol, followed by deionized water.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a pure solid.
Experimental Workflow
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
References
Application Notes and Protocols: 3-Fluoro-5-hydroxybenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-hydroxybenzoic acid is a valuable building block in medicinal chemistry, offering a unique combination of functional groups that can be strategically employed in the design of novel therapeutics. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. The hydroxyl and carboxylic acid moieties provide versatile handles for synthetic elaboration, allowing for the creation of diverse libraries of compounds for biological screening. This document provides an overview of the potential applications of this compound, along with detailed protocols for the synthesis of key derivatives.
Key Applications in Drug Discovery
While direct incorporation into a marketed drug is not prominently documented, the structural motifs derived from this compound are relevant to several therapeutic areas, including oncology, neuroscience, and infectious diseases. Its utility lies in its role as a scaffold for generating novel chemical entities for screening and lead optimization.
Kinase Inhibitors in Oncology
The development of small molecule kinase inhibitors is a major focus in cancer research. The 3-fluoro-5-hydroxybenzoyl moiety can be incorporated into scaffolds targeting various kinases. For instance, derivatives of related fluorinated benzamides have been investigated as inhibitors of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancers like melanoma. The fluorine atom can form key interactions in the ATP-binding pocket of kinases, enhancing potency and selectivity.
Amide derivatives of flavonoids have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers, including triple-negative breast cancer.[1] Amides derived from this compound could be explored as potential modulators of this pathway.
GPCR Modulators for CNS Disorders
G-protein coupled receptors (GPCRs) are a major class of drug targets, particularly for central nervous system (CNS) disorders. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[2][3] The this compound scaffold can be used to generate novel ligands for GPCRs, where the substitution pattern can be fine-tuned to achieve desired potency and selectivity. For example, a related compound, 3-fluoro-5-methylbenzoic acid, is used in the synthesis of mGluR5 receptor antagonists, which are being investigated for anxiety, depression, and chronic pain.
Antimicrobial Agents
The development of new antimicrobial agents is critical to combatting the rise of drug-resistant pathogens. Quinolone derivatives, a well-established class of antibiotics, are synthesized from fluorinated benzoic acids.[4] While a different isomer is typically used, this compound provides a scaffold for the synthesis of novel quinolone analogues and other heterocyclic systems with potential antibacterial or antifungal activity.
Data Presentation: Biological Activities of Related Compounds
The following tables summarize quantitative data for compounds structurally related to derivatives of this compound. This data is intended to provide a benchmark for the potential biological activity that could be achieved with this building block.
Table 1: Anticancer Activity of a Flavonoid-Based Amide Derivative
| Compound ID | Target Cell Line | Assay | IC50 (µM) | Reference |
| 7t | MDA-MB-231 (TNBC) | Cell Proliferation | 1.76 ± 0.91 | [1] |
| MCF-7 | Cell Proliferation | >20 | [1] | |
| HCC1937 | Cell Proliferation | >20 | [1] | |
| A549 | Cell Proliferation | >20 | [1] | |
| HepG2 | Cell Proliferation | >20 | [1] | |
| GTL-16 | Cell Proliferation | >20 | [1] | |
| HeLa | Cell Proliferation | >20 | [1] |
Table 2: Kinase Inhibitory Activity of a Fluorinated Indole Derivative
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| 35 | B-Raf | Kinase Activity | 1.36 | |
| HepG2 Cell Line | Cell Proliferation | 2.50 | ||
| Sorafenib (Reference) | B-Raf | Kinase Activity | 0.032 | |
| HepG2 Cell Line | Cell Proliferation | 14.95 |
Experimental Protocols
The following are detailed protocols for common synthetic transformations using this compound.
Protocol 1: Amide Synthesis via Carbodiimide Coupling
This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine using EDC and HOBt as coupling agents.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM (to make a 0.1-0.2 M solution). If solubility is an issue, add a minimal amount of anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HOBt (1.2 eq) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ether Synthesis via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of an ether from the hydroxyl group of this compound (or its ester) and an alkyl halide.
Materials:
-
Methyl 3-fluoro-5-hydroxybenzoate (ester protection of the carboxylic acid is recommended)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, combine methyl 3-fluoro-5-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous acetone or DMF to create a stirrable suspension.
-
Add the alkyl halide (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Amide Synthesis.
Caption: PI3K/AKT Signaling Pathway Inhibition.
References
- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 341-27-5|3-Fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Fluoro-5-hydroxybenzoic Acid in the Synthesis of Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Fluoro-5-hydroxybenzoic acid as a key starting material in the synthesis of potent and selective Janus kinase (JAK) inhibitors. This document includes detailed synthetic protocols, quantitative data on inhibitor potency, and methodologies for crucial biological assays.
Introduction to JAK Inhibitors and the Role of the 3-Fluoro-5-hydroxyphenyl Moiety
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2][3] The JAK-STAT signaling pathway is integral to numerous cellular processes, including immune responses, inflammation, and hematopoiesis.[1][2][3] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[1][2][3]
The incorporation of a 3-fluoro-5-hydroxyphenyl moiety, derived from this compound, into the structure of JAK inhibitors can be a strategic design element. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.
Synthesis of a Pyrrolopyridine JAK Inhibitor
A specific series of pyrrolopyridine-based JAK inhibitors has been developed utilizing this compound as a key precursor. The synthesis involves the initial preparation of an amide intermediate, which is then elaborated to construct the final inhibitor.
Experimental Protocol: Synthesis of a JAK Inhibitor
Step 1: Synthesis of 3-Fluoro-5-hydroxy-N-methylbenzamide
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base such as triethylamine (TEA) (1.5 eq). The mixture is stirred at room temperature for 15 minutes. Methylamine hydrochloride (1.1 eq) is then added, and the reaction is stirred at room temperature for 12-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-Fluoro-5-hydroxy-N-methylbenzamide.
Subsequent Synthetic Steps:
The intermediate, 3-Fluoro-5-hydroxy-N-methylbenzamide, is then subjected to a series of reactions to construct the final pyrrolopyridine JAK inhibitor. This typically involves:
-
Etherification: The phenolic hydroxyl group is alkylated with a suitable electrophile containing a linking moiety.
-
Coupling Reaction: The resulting intermediate is then coupled with the core heterocyclic scaffold, often a substituted pyrrolopyridine.
-
Deprotection and Purification: Any protecting groups are removed, and the final compound is purified using techniques such as column chromatography or recrystallization to yield the desired JAK inhibitor.
Biological Activity
The resulting JAK inhibitors are evaluated for their potency against the different JAK isoforms. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the inhibitor's efficacy.
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Example Compound 1 | 5 | 15 | 1 | 50 |
| Example Compound 2 | 2 | 8 | 0.5 | 30 |
Note: The data presented here is illustrative and based on typical values for potent JAK inhibitors. Actual values for specific compounds synthesized from this compound would need to be determined experimentally.
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Kinase assay buffer
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to a 384-well plate.
-
Add the JAK enzyme and peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for JAK-STAT Signaling Inhibition
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human cell line expressing the relevant cytokine receptor (e.g., TF-1 cells)
-
Cytokine (e.g., IL-2, IL-6, or IFN-γ)
-
Test compound
-
Cell lysis buffer
-
Antibodies specific for total STAT and phosphorylated STAT (pSTAT)
-
Enzyme-linked immunosorbent assay (ELISA) kit or Western blotting reagents
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of pSTAT and total STAT using ELISA or Western blotting.
-
Determine the concentration-dependent inhibition of STAT phosphorylation and calculate the IC50 value.
Visualizations
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: Experimental workflow from synthesis to biological evaluation.
References
Application Notes and Protocols: Preparation of 3-Fluoro-5-hydroxybenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Fluoro-5-hydroxybenzohydrazide is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a hydrazide moiety, a phenol, and a fluorine atom, makes it a versatile building block for developing novel therapeutic agents. This document provides a detailed two-step protocol for the preparation of 3-Fluoro-5-hydroxybenzohydrazide from its commercially available precursor, 3-fluoro-5-hydroxybenzoic acid. The synthesis involves an initial esterification followed by hydrazinolysis.
Overall Reaction Scheme:
The synthesis proceeds in two main steps:
-
Step 1: Esterification - Conversion of this compound to methyl 3-fluoro-5-hydroxybenzoate.
-
Step 2: Hydrazinolysis - Reaction of methyl 3-fluoro-5-hydroxybenzoate with hydrazine hydrate to yield 3-Fluoro-5-hydroxybenzohydrazide.
A general workflow for this synthesis is outlined below.
Caption: Experimental workflow for the two-step synthesis of 3-Fluoro-5-hydroxybenzohydrazide.
Experimental Protocols
Step 1: Synthesis of Methyl 3-Fluoro-5-hydroxybenzoate (Esterification)
This protocol details the Fischer esterification of this compound using methanol as both the reagent and solvent, with sulfuric acid as a catalyst.
Materials:
-
This compound
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous methanol in a sufficient amount to dissolve the starting material (e.g., 10-20 mL per gram of benzoic acid).
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-fluoro-5-hydroxybenzoate.
-
The crude product can be purified further by column chromatography or recrystallization if necessary.
Step 2: Synthesis of 3-Fluoro-5-hydroxybenzohydrazide (Hydrazinolysis)
This protocol describes the conversion of the intermediate ester to the final benzohydrazide product using hydrazine hydrate.
Materials:
-
Methyl 3-fluoro-5-hydroxybenzoate
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Ethanol (95% or absolute)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl 3-fluoro-5-hydroxybenzoate (1.0 eq) in ethanol (10-15 mL per gram of ester).
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.[1] The reaction can be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature. A white precipitate of the product should form.
-
If precipitation is slow, the flask can be cooled in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine hydrate and other impurities.[2]
-
Dry the purified 3-Fluoro-5-hydroxybenzohydrazide in a vacuum oven or air dry.
-
The final product can be recrystallized from ethanol or an ethanol/water mixture for higher purity.[2]
Data Presentation
The following tables summarize the typical reaction parameters and expected outcomes for the synthesis of 3-Fluoro-5-hydroxybenzohydrazide.
Table 1: Reaction Parameters for the Synthesis of Methyl 3-Fluoro-5-hydroxybenzoate
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Solvent | Methanol |
| Reaction Temperature | Reflux (~65-70°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Table 2: Reaction Parameters for the Synthesis of 3-Fluoro-5-hydroxybenzohydrazide
| Parameter | Value/Condition |
| Starting Material | Methyl 3-fluoro-5-hydroxybenzoate |
| Reagents | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78-80°C) |
| Reaction Time | 6-8 hours[1] |
| Typical Yield | 85-95%[1][3] |
Logical Relationships of Key Components
The diagram below illustrates the relationship between the key reactants, the intermediate, and the final product in this synthetic pathway.
Caption: Key components and their roles in the synthesis of 3-Fluoro-5-hydroxybenzohydrazide.
References
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
Application of 3-Fluoro-5-hydroxybenzoic Acid in Developing Antimicrobial Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzoic acid derivatives have historically demonstrated a broad spectrum of biological activities, including antimicrobial properties. The strategic incorporation of substituents, such as fluorine and hydroxyl groups, onto the benzoic acid backbone can significantly modulate its physicochemical properties and enhance its biological efficacy. 3-Fluoro-5-hydroxybenzoic acid presents an intriguing starting point for the synthesis of novel antimicrobial candidates. The presence of a fluorine atom can increase metabolic stability and membrane permeability, while the hydroxyl group offers a reactive site for further chemical modification to generate a diverse library of derivatives.
This document provides a detailed framework for the application of this compound in the discovery and development of new antimicrobial agents. The protocols and methodologies are based on established practices for the evaluation of benzoic acid derivatives and other novel chemical entities.
Data Presentation
Quantitative data from antimicrobial susceptibility testing is crucial for comparing the efficacy of newly synthesized compounds. The following tables provide a standardized format for presenting such data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound ID | Derivative Type | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| FHB-001 | Ester Derivative | Data | Data | Data | Data |
| FHB-002 | Amide Derivative | Data | Data | Data | Data |
| FHB-003 | Schiff Base | Data | Data | Data | Data |
| Control | This compound | >128 | >128 | >128 | N/A |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains
| Compound ID | Derivative Type | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| FHB-001 | Ester Derivative | Data | Data | Data |
| FHB-002 | Amide Derivative | Data | Data | Data |
| FHB-003 | Schiff Base | Data | Data | Data |
| Control | This compound | >128 | >128 | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of ester and amide derivatives of this compound.
Materials:
-
This compound
-
Appropriate alcohol or amine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired alcohol or amine (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified derivative using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains (e.g., from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO or other solvent used to dissolve compounds)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the test compound.
-
Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + solvent), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Workflows and Pathways
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Hypothetical signaling pathway for the antimicrobial action of a fluorinated benzoic acid derivative.
Application Notes and Protocols: The Role of 3-Fluoro-5-hydroxybenzoic Acid in the Synthesis of Novel Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 3-Fluoro-5-hydroxybenzoic acid as a key building block in the synthesis of novel antioxidant compounds. This document outlines the rationale for its use, protocols for synthesizing potential antioxidant derivatives, and detailed methodologies for evaluating their antioxidant efficacy.
Introduction
This compound is a unique trifunctional molecule featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom. This distinct combination of functional groups makes it an attractive starting material for the synthesis of new chemical entities with potential antioxidant properties. The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The fluorine atom can significantly modulate the physicochemical and biological properties of the molecule, including its metabolic stability, lipophilicity, and binding interactions with biological targets. The carboxylic acid group provides a convenient handle for derivatization, allowing for the synthesis of a diverse library of esters and amides with potentially enhanced antioxidant or other biological activities. While direct studies on the antioxidant properties of this compound derivatives are limited, the principles of medicinal chemistry and findings from structurally related fluorinated phenolic compounds suggest its significant potential in the development of new antioxidant drug candidates.
Synthesis of Potential Antioxidant Compounds
The carboxylic acid moiety of this compound is the primary site for derivatization to generate novel antioxidant compounds. Esterification and amidation are two common and effective strategies to create a library of derivatives with diverse physicochemical properties.
General Workflow for Synthesis
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-Fluoro-5-hydroxybenzoic acid, a versatile building block in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and carboxylic acid groups provide handles for further molecular modifications. This document outlines common derivatization strategies, including esterification and amidation, with representative experimental procedures and data.
Introduction to Derivatization Strategies
The derivatization of the carboxylic acid group of this compound is a key step in the synthesis of a wide range of biologically active molecules. The primary methods for this transformation are esterification and amidation. The choice of method depends on the desired derivative and the overall synthetic strategy.
A critical consideration in the derivatization of this compound is the presence of the phenolic hydroxyl group. This group can also react under certain conditions, leading to undesired side products. Therefore, the reaction conditions must be carefully chosen to favor the derivatization of the carboxylic acid. In some cases, protection of the hydroxyl group may be necessary to achieve high yields and purity of the desired product.
I. Esterification of this compound
Ester derivatives of this compound are valuable intermediates in organic synthesis. Two common methods for their preparation are Fischer-Speier esterification and Steglich esterification.
A. Fischer-Speier Esterification
This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.
Experimental Protocol: Synthesis of Methyl 3-Fluoro-5-hydroxybenzoate
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to act as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Quantitative Data (Representative)
| Ester Product | Alcohol | Catalyst | Reaction Time (h) | Typical Yield (%) |
| Methyl 3-Fluoro-5-hydroxybenzoate | Methanol | H₂SO₄ | 4-6 | 85-95 |
| Ethyl 3-Fluoro-5-hydroxybenzoate | Ethanol | H₂SO₄ | 4-6 | 80-90 |
B. Steglich Esterification
Steglich esterification is a milder method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly useful for substrates that are sensitive to strong acids and high temperatures.[3]
Experimental Protocol: Synthesis of tert-Butyl 3-Fluoro-5-hydroxybenzoate
-
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data (Representative)
| Ester Product | Alcohol | Coupling Agent/Catalyst | Reaction Time (h) | Typical Yield (%) |
| tert-Butyl 3-Fluoro-5-hydroxybenzoate | tert-Butanol | DCC/DMAP | 12-24 | 70-85 |
| Benzyl 3-Fluoro-5-hydroxybenzoate | Benzyl alcohol | EDC/DMAP | 12-24 | 75-90 |
II. Amidation of this compound
Amide derivatives are frequently synthesized to explore structure-activity relationships in drug discovery. The most common method for amide bond formation is through the use of peptide coupling reagents.
EDC/HOBt Mediated Amide Coupling
This is a widely used and efficient method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and reduce racemization.[1]
Experimental Protocol: Synthesis of N-Benzyl-3-fluoro-5-hydroxybenzamide
-
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the amine (e.g., benzylamine, 1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIPEA or TEA (2.5 eq) to the stirred solution.
-
Slowly add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data (Representative)
The following table summarizes representative data for the amide coupling of a close analog, 3-fluoro-5-iodobenzoic acid, with various amines using the EDC/HOBt protocol.[1] Similar results can be expected for this compound.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 12 | 85 |
| Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 18 | 78 |
| Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 12 | 92 |
| tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 24 | 65 |
III. Role of the Hydroxyl Group and Protecting Group Strategies
The phenolic hydroxyl group of this compound is nucleophilic and can compete with the desired alcohol or amine nucleophile, leading to the formation of undesired byproducts, particularly under harsh reaction conditions.
-
Fischer Esterification: Under strongly acidic conditions, etherification of the hydroxyl group is a potential side reaction, although the electron-withdrawing nature of the fluorine and carboxylic acid groups deactivates the aromatic ring towards electrophilic attack.
-
Steglich Esterification and Amide Coupling: In methods employing coupling agents like DCC or EDC, the hydroxyl group can be acylated by the activated carboxylic acid intermediate, leading to the formation of dimers or polymers.
When to Use a Protecting Group:
A protecting group for the hydroxyl function is recommended when:
-
Using highly reactive coupling agents.
-
Employing forcing reaction conditions (e.g., high temperatures, long reaction times).
-
The nucleophile (alcohol or amine) is weak or sterically hindered, making the desired reaction slow.
Common Protecting Groups for Phenols:
-
Methyl Ether (Me): Can be introduced using dimethyl sulfate or methyl iodide with a base. Cleavage requires harsh conditions (e.g., BBr₃).
-
Benzyl Ether (Bn): Introduced using benzyl bromide or chloride with a base. Can be removed by hydrogenolysis (H₂/Pd-C), which is a mild method.
-
Silyl Ethers (e.g., TBDMS): Formed by reacting the phenol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. Cleaved by fluoride sources (e.g., TBAF).
The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal without affecting other functional groups in the molecule.
IV. Visualizing the Workflow
Caption: Workflow for the derivatization of this compound.
V. Characterization of Derivatives
The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ester or amide derivative.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful derivatization.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic carbonyl stretching frequencies of the ester or amide functional groups.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
By following these protocols and considering the factors discussed, researchers can effectively synthesize a variety of ester and amide derivatives of this compound for their drug discovery and development programs.
References
Application Notes and Protocols: Reactions Involving the Hydroxyl Group of 3-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key chemical reactions involving the hydroxyl group of 3-Fluoro-5-hydroxybenzoic acid, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are intended to serve as a guide for the synthesis of various derivatives, enabling further exploration of their therapeutic potential and material properties.
Introduction
This compound is a substituted aromatic carboxylic acid featuring a hydroxyl group that can be readily functionalized. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group influences the reactivity of the phenolic hydroxyl group, making it a key site for chemical modification. Common reactions at this position include esterification and etherification, which allow for the introduction of a wide range of functional groups, thereby modulating the molecule's physicochemical and biological properties.[1] These modifications are crucial in structure-activity relationship (SAR) studies for the development of novel therapeutic agents.
Key Reactions and Experimental Protocols
Two primary classes of reactions involving the hydroxyl group of this compound are detailed below: Esterification and Etherification.
Esterification of the Hydroxyl Group
Esterification of the phenolic hydroxyl group can be achieved through various methods, including reaction with acyl chlorides or carboxylic acids under appropriate conditions. It's important to note that the carboxylic acid group of this compound is more readily esterified. Therefore, to selectively form an ester at the hydroxyl position, the carboxylic acid group should be protected first, typically as a methyl or ethyl ester.
Protocol: Synthesis of Methyl 3-acetoxy-5-fluorobenzoate
This two-step protocol first protects the carboxylic acid and then acetylates the hydroxyl group.
Step 1: Synthesis of Methyl 3-fluoro-5-hydroxybenzoate
-
Materials: this compound, Methanol (MeOH), Sulfuric acid (H₂SO₄), Sodium bicarbonate (NaHCO₃) solution (saturated), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Methyl 3-fluoro-5-hydroxybenzoate.
-
Step 2: Acetylation of Methyl 3-fluoro-5-hydroxybenzoate
-
Materials: Methyl 3-fluoro-5-hydroxybenzoate, Acetic anhydride, Pyridine.
-
Procedure:
-
Dissolve Methyl 3-fluoro-5-hydroxybenzoate (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-acetoxy-5-fluorobenzoate.
-
Etherification of the Hydroxyl Group (O-Alkylation)
Etherification of the phenolic hydroxyl group is a common strategy to introduce alkyl or aryl substituents. The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol: Williamson Ether Synthesis of Methyl 3-fluoro-5-(benzyloxy)benzoate
This protocol assumes the starting material is the methyl ester of this compound, prepared as described in the esterification protocol.
-
Materials: Methyl 3-fluoro-5-hydroxybenzoate, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone or Dimethylformamide (DMF).
-
Procedure:
-
To a solution of Methyl 3-fluoro-5-hydroxybenzoate (1.0 eq) in acetone or DMF, add potassium carbonate (1.5-2.0 eq).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography to yield Methyl 3-fluoro-5-(benzyloxy)benzoate.
-
Quantitative Data Summary
The following table summarizes typical yields for the reactions described above. Note that yields can vary depending on the specific substrate, reagents, and reaction conditions.
| Reaction | Product | Typical Yield (%) |
| Esterification (Fischer) | Methyl 3-fluoro-5-hydroxybenzoate | 85-95 |
| Acetylation | Methyl 3-acetoxy-5-fluorobenzoate | 70-85 |
| Etherification (Williamson) | Methyl 3-fluoro-5-(benzyloxy)benzoate | 80-90 |
Visualizing Reaction Pathways and Workflows
Reaction Scheme for the Derivatization of this compound
Caption: Synthetic routes to ester and ether derivatives.
General Experimental Workflow
Caption: A typical workflow for organic synthesis.
Applications in Drug Development
Derivatives of hydroxybenzoic acids are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2] The modification of the hydroxyl group of this compound can significantly impact its biological profile. For instance, the formation of ether linkages is a key step in the synthesis of various pharmacologically active compounds. While specific signaling pathways for derivatives of this compound are not extensively documented in publicly available literature, SAR studies on related fluorinated benzoic acids suggest that modifications at this position are critical for target engagement and selectivity.[3] For example, derivatives of 4-fluoro-3-hydroxybenzoic acid have been utilized as starting materials for the synthesis of potent enzyme inhibitors.[4] Researchers are encouraged to explore the derivatives of this compound against various biological targets to uncover novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
Application Note: HPLC Purification of 3-Fluoro-5-hydroxybenzoic Acid
Introduction
3-Fluoro-5-hydroxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its purity is crucial for the success of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound from common synthetic impurities. The method utilizes a C18 stationary phase and a gradient elution of acetonitrile in acidified water, ensuring high resolution and purity of the final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing an effective HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₃ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Slightly soluble in water. Soluble in methanol and other organic solvents. | [3][4] |
| pKa | Estimated to be around 4, similar to other benzoic acid derivatives. | |
| UV Absorbance (λmax) | Expected in the range of 254-280 nm in acidic mobile phase. |
Experimental Protocol
This protocol outlines the steps for the purification of this compound using a preparative HPLC system.
1. Materials and Reagents
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (HPLC grade) for sample preparation and system flushing
2. Instrumentation
-
Preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector or a photodiode array (PDA) detector.
-
Preparative RP-HPLC column: C18, 5 µm particle size, 250 x 21.2 mm (or similar dimensions).
-
Fraction collector.
-
Analytical HPLC system for purity analysis of the collected fractions.
3. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the purification of this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water (v/v) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) |
| Gradient Elution | 10% B to 70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
4. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of methanol or a mixture of Mobile Phase A and B (e.g., 50:50).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
5. Purification Procedure
-
Equilibrate the HPLC column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in the chromatographic conditions.
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides an effective means for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing TFA ensures good separation from potential impurities. This protocol can be adapted and optimized for different scales of purification, from analytical to preparative, by adjusting the column dimensions, flow rate, and injection volume accordingly. The purity of the final product should be confirmed by a suitable analytical technique such as analytical HPLC, NMR, or mass spectrometry.
References
Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of 3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4). The document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis methods, essential for identity, purity, and stability assessments in research, development, and quality control settings.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for its characterization to ensure the quality and consistency of research and development outcomes. This document details standardized procedures for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA).
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically employed.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of a this compound sample by assessing the main peak area and detecting any impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Formic Acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (40:60) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percentage method.
Data Presentation
Table 1: Example HPLC-UV Data for this compound.
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (RT) | ~4.5 min |
| Purity (Area %) | >99% |
Note: The retention time is an estimated value and may vary depending on the specific HPLC system and column.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. ¹H NMR and ¹³C NMR are fundamental for structural confirmation.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher
-
Acquire ¹H and ¹³C spectra at room temperature.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Table 2: Predicted NMR Data for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~13.0 (COOH) | br s |
| ~10.0 (OH) | br s | |
| ~7.0 - 7.5 (Aromatic) | m | |
| ¹³C | ~166 (C=O) | s |
| ~160 (C-F) | d | |
| ~158 (C-OH) | s | |
| ~133 (C-COOH) | d | |
| ~110 - 120 (Aromatic C-H) | d |
Note: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas: Nitrogen
-
Drying Gas Temperature: 300-350 °C
-
-
Data Acquisition: Acquire the full scan mass spectrum.
Table 3: Expected Mass Spectrometry Data.
| Ion | Expected m/z |
| Molecular Formula | C₇H₅FO₃ |
| Molecular Weight | 156.11 g/mol |
| [M-H]⁻ | 155.02 |
| [M-H-CO₂]⁻ | 111.03 |
Note: Fragmentation may vary based on instrument conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify characteristic absorption bands for the functional groups.
Table 4: Characteristic FTIR Absorption Bands.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~3200 | O-H stretch (Phenol) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | C=C stretch (Aromatic) |
| ~1250 | C-O stretch |
| ~1150 | C-F stretch |
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, including its melting point and thermal stability.
Experimental Protocol: DSC and TGA
Objective: To determine the melting point and decomposition temperature.
Instrumentation:
-
DSC instrument
-
TGA instrument
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
The peak of the endotherm corresponds to the melting point.
-
-
TGA Analysis:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Monitor the mass loss as a function of temperature.
-
Data Presentation
Table 5: Expected Thermal Analysis Data.
| Technique | Parameter | Expected Value |
| DSC | Melting Point (Onset) | ~150-160 °C |
| TGA | Decomposition Temperature | > 200 °C |
Note: These are estimated values and should be confirmed experimentally.
Logical Relationship of Thermal Events
Caption: Sequence of thermal events for this compound.
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques allows for unambiguous identification, purity assessment, and evaluation of thermal stability, which are critical for its application in research and development. It is recommended that these methods be validated for their intended use.
Application Notes and Protocols for the Formation of Nicotine Salts with 3-Fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine salts are formed through the reaction of a nicotine base with an acid.[1][2][3] This process alters the physicochemical properties of nicotine, often resulting in increased stability and modified sensory characteristics upon inhalation.[3] The choice of the acidic counterion is crucial in determining the final properties of the salt, including its melting point, solubility, and thermal stability. These characteristics, in turn, can influence the pharmacokinetic profile of nicotine delivery.
This document provides detailed application notes and protocols for the synthesis and characterization of a novel nicotine salt using 3-Fluoro-5-hydroxybenzoic acid. This particular acid is selected for its unique structural features, including a fluorine atom and a hydroxyl group on the benzoic acid scaffold, which are anticipated to influence the resulting salt's properties. The substitution pattern may affect the pKa of the acid, the crystal packing of the salt, and its overall stability.
These guidelines are intended for researchers in drug development and tobacco product formulation, offering a framework for the creation and analysis of new nicotine salts with potentially desirable properties for various applications.
Materials and Methods
Materials
-
Nicotine (USP grade, >99% purity)
-
This compound (Reagent grade, >98% purity)
-
Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate; HPLC grade)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Analytical balance
-
pH meter
Analytical Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer with Attenuated Total Reflectance (ATR) accessory
-
Differential Scanning Calorimeter (DSC)
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
Experimental Protocols
Synthesis of Nicotine 3-Fluoro-5-hydroxybenzoate
This protocol outlines the laboratory-scale synthesis of nicotine 3-fluoro-5-hydroxybenzoate.
Procedure:
-
Dissolution of Acid: In a clean, dry round-bottom flask, dissolve a specific molar equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol). Gentle heating and stirring may be applied to facilitate dissolution.
-
Addition of Nicotine: While stirring, slowly add a stoichiometric equivalent (typically 1:1 molar ratio for monoprotonation) of nicotine to the dissolved acid solution. The pyridine nitrogen in nicotine is the more basic site and is expected to be protonated first.
-
Reaction and Precipitation: Continue stirring the mixture at room temperature for a predetermined period (e.g., 2-4 hours) to ensure complete salt formation. The nicotine salt may precipitate out of the solution during this time. If no precipitation occurs, the solvent can be slowly evaporated under reduced pressure using a rotary evaporator.
-
Isolation of the Salt: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis and characterization of nicotine 3-fluoro-5-hydroxybenzoate.
Characterization of Nicotine 3-Fluoro-5-hydroxybenzoate
NMR spectroscopy is used to confirm the formation of the salt by observing chemical shift changes in the protons of both nicotine and the acid, particularly the protonation of the nicotine nitrogen atoms.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized salt and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquisition of ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis: Analyze the spectrum for the disappearance of the carboxylic acid proton signal from this compound and shifts in the signals of the nicotine protons, especially those adjacent to the nitrogen atoms, which indicates protonation.
FTIR spectroscopy is employed to identify the functional groups present in the synthesized salt and to confirm the formation of the carboxylate anion.
Protocol:
-
Sample Preparation: Place a small amount of the dried salt directly onto the ATR crystal of the FTIR spectrometer.
-
Spectrum Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Analyze the spectrum for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic peaks for the carboxylate anion (COO⁻) asymmetric and symmetric stretching vibrations.
DSC is utilized to determine the melting point and thermal stability of the synthesized nicotine salt.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum DSC pan and seal it.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a defined temperature range (e.g., 25 °C to 300 °C).
-
Data Analysis: Determine the melting point from the peak of the endothermic transition in the DSC thermogram. The onset of decomposition can also be observed.
HPLC is used to determine the purity of the synthesized salt and to quantify the nicotine and this compound content.
Protocol:
-
Standard Preparation: Prepare standard solutions of known concentrations of nicotine and this compound in the mobile phase.
-
Sample Preparation: Prepare a solution of the synthesized salt of a known concentration in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both nicotine and the acid have significant absorbance (e.g., 260 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the salt by calculating the area percentage of the main peak. Quantify the nicotine and acid content by comparing the peak areas of the sample with those of the standards.
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in a clear and structured table for easy comparison and interpretation. Below is a template for presenting such data.
| Parameter | This compound | Nicotine (Free Base) | Nicotine 3-Fluoro-5-hydroxybenzoate (Hypothetical Data) |
| Molecular Formula | C₇H₅FO₃ | C₁₀H₁₄N₂ | C₁₇H₁₉FN₂O₃ |
| Molecular Weight ( g/mol ) | 156.11 | 162.23 | 318.34 |
| Melting Point (°C) | - | -62 | 120-125 (To be determined experimentally) |
| ¹H NMR (ppm in DMSO-d₆) | Characteristic peaks | Characteristic peaks | Shifts indicating protonation (To be determined) |
| FTIR (cm⁻¹) | Broad O-H, C=O stretches | C-N, C=N stretches | Carboxylate (COO⁻) stretches (To be determined) |
| HPLC Purity (%) | >98% | >99% | >99% (To be determined experimentally) |
Note: The data for Nicotine 3-Fluoro-5-hydroxybenzoate is hypothetical and needs to be determined through the experimental protocols described above.
Signaling Pathways and Logical Relationships
The formation of the nicotine salt is a straightforward acid-base reaction. The more basic nitrogen of the pyrrolidine ring of nicotine is protonated by the carboxylic acid group of this compound.
Diagram of the Acid-Base Reaction:
Caption: Acid-base reaction forming the nicotine salt.
Conclusion
These application notes provide a comprehensive framework for the synthesis and characterization of nicotine 3-fluoro-5-hydroxybenzoate. The detailed protocols for synthesis and various analytical techniques will enable researchers to produce and thoroughly evaluate this novel nicotine salt. The provided templates for data presentation will aid in the systematic recording and comparison of experimental results. The successful synthesis and characterization of this and other novel nicotine salts will contribute to the development of new products with tailored properties for various applications in the fields of drug delivery and tobacco harm reduction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Fluoro-5-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis of this compound, particularly when following a multi-step synthetic route involving the diazotization of an amino precursor.
Question 1: My final product is a mixture of isomers. How can I identify the common isomeric byproducts and what causes their formation?
Answer:
A common issue in the synthesis of this compound, especially via the diazotization of 3-amino-5-fluorobenzoic acid, is the formation of isomeric hydroxybenzoic acids. The primary cause of this is the non-specific nature of the Sandmeyer-type reaction or hydrolysis of the diazonium salt, where the hydroxyl group may be introduced at positions other than the desired C5 position.
Common Isomeric Byproducts:
-
3-Fluoro-4-hydroxybenzoic acid: This isomer can form if the hydroxyl group is introduced at the C4 position.
-
3-Fluoro-2-hydroxybenzoic acid: This isomer can form if the hydroxyl group is introduced at the C2 position.
Identification:
These isomers can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the retention times and spectral data of your product with those of authentic standards of the potential isomers is the most reliable method of identification.
Mitigation Strategies:
-
Strict Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the diazotization and subsequent hydrolysis steps is crucial to minimize side reactions.
-
Controlled Addition of Reagents: Slow, controlled addition of sodium nitrite and the hydrolyzing agent can help to suppress the formation of unwanted isomers.
-
Purification: Careful purification of the final product by recrystallization or column chromatography is often necessary to remove isomeric impurities.
Question 2: I am observing a significant amount of a dark-colored, tar-like substance in my reaction mixture after the diazotization step. What is this and how can I prevent its formation?
Answer:
The formation of dark, tarry byproducts is a common problem in diazotization reactions. These are often polymeric materials formed from the decomposition of the diazonium salt, which can be unstable, especially at elevated temperatures.
Cause:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally labile. If the temperature of the reaction is not strictly controlled, the diazonium salt can decompose to form highly reactive radical species. These radicals can then polymerize or react with other aromatic molecules in the reaction mixture to form complex, high-molecular-weight, colored impurities.
Prevention:
-
Low Temperature: As with isomer formation, maintaining a consistently low temperature is the most critical factor in preventing the decomposition of the diazonium salt.
-
Use of Scavengers: In some cases, the addition of a radical scavenger can help to minimize the formation of polymeric byproducts.
-
Immediate Use: It is best to use the diazonium salt solution immediately in the subsequent reaction step without allowing it to warm up or stand for extended periods.
Question 3: My final product appears to be contaminated with a non-isomeric byproduct. What are the likely non-isomeric impurities?
Answer:
Besides isomeric byproducts, other impurities can arise from incomplete reactions or side reactions of the functional groups.
Potential Non-Isomeric Byproducts:
-
3-Amino-5-fluorobenzoic acid (Starting Material): Incomplete diazotization will result in the presence of the starting material in your final product.
-
3-Fluorobenzoic acid: If the diazonium group is replaced by a hydrogen atom instead of a hydroxyl group (a process known as hydro-de-diazotization), 3-fluorobenzoic acid can be formed as a byproduct. This is more likely to occur if a reducing agent is present or if the reaction is carried out in an alcohol solvent.
-
Phenolic compounds without a carboxyl group: Decarboxylation of the starting material or product under harsh reaction conditions (e.g., high temperature) can lead to the formation of fluorophenols.
Identification and Mitigation:
These byproducts can be identified by their different polarity and mass-to-charge ratios using techniques like TLC, HPLC, and LC-MS. To minimize their formation, ensure the diazotization reaction goes to completion by using a slight excess of sodium nitrite and allowing sufficient reaction time. To avoid decarboxylation, avoid excessive heating during the reaction and work-up.
Data Presentation: Common Byproducts and Their Characteristics
The following table summarizes the key characteristics of common byproducts that may be encountered during the synthesis of this compound. This data can be used to help identify impurities in your product mixture.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| This compound (Product) | C₇H₅FO₃ | 156.11 | - | 164-168 | - |
| 3-Amino-5-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | - | 175-179 | - |
| 3-Fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | - | 165-168 | - |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 251 | 123-126 | - |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 178 | 13 | - |
Note: Spectroscopic data can vary depending on the solvent and instrument used. It is always recommended to compare with a known standard.
Experimental Protocols
A plausible synthetic route for this compound involves the diazotization of 3-amino-5-fluorobenzoic acid followed by hydrolysis. Below is a general experimental protocol for this key transformation.
Synthesis of this compound via Diazotization
-
Diazotization:
-
Dissolve 3-amino-5-fluorobenzoic acid in dilute sulfuric acid or hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Hydrolysis:
-
Slowly add the cold diazonium salt solution to a pre-heated solution of dilute sulfuric acid (typically around 50-60% v/v) at an elevated temperature (e.g., 100-120 °C). Be cautious as nitrogen gas will be evolved.
-
Alternatively, the diazonium salt solution can be warmed gently to effect hydrolysis, though this may lead to more side products.
-
After the addition is complete, heat the reaction mixture for an additional 30-60 minutes to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.
-
Visualizations
Synthetic Pathway and Potential Side Reactions
The following diagram illustrates a common synthetic pathway to this compound from 3-amino-5-fluorobenzoic acid, highlighting the formation of potential byproducts.
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Workflow
This workflow diagram provides a logical sequence of steps to troubleshoot common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: 3-Fluoro-5-hydroxybenzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-Fluoro-5-hydroxybenzoic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a single, standardized protocol is not universally cited, common strategies for synthesizing substituted hydroxybenzoic acids often involve multi-step processes. Based on analogous syntheses, potential routes for this compound could include:
-
From 3,5-Difluorobenzoic Acid: This route may involve selective nitration, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the hydroxyl group.
-
From a fluorinated phenol precursor: A Kolbe-Schmitt type reaction, involving the carboxylation of a suitable fluorophenol, could be a viable pathway.[1][2]
-
Hydrolysis of a precursor ester: Synthesis may proceed via a methyl or ethyl ester of this compound, which is then hydrolyzed to the final product.
Q2: What are the critical parameters to control for maximizing yield?
A2: Key parameters influencing the yield include reaction temperature, concentration of reagents, choice of catalyst, and reaction time. For instance, in reactions involving diazotization, maintaining a low temperature (e.g., 0-5°C) is crucial to prevent the decomposition of the diazonium salt.[3] In hydrogenation reactions, the choice of catalyst (e.g., Pd/C) and hydrogen pressure can significantly impact the yield and reaction time.[3]
Q3: How can I purify the final product?
A3: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture. Column chromatography using silica gel may also be employed for higher purity.[4] The progress of purification can be monitored by Thin-Layer Chromatography (TLC).
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at -20°C in a tightly sealed container to ensure its stability.[5] For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Increase the reaction time or temperature, if appropriate for the specific step. - Ensure the purity and stoichiometry of starting materials. |
| Decomposition of intermediates (e.g., diazonium salts). | - Strictly control the reaction temperature, keeping it low where necessary. - Use freshly prepared reagents. | |
| Suboptimal catalyst activity. | - Use a fresh batch of catalyst. - Optimize the catalyst loading. | |
| Formation of Byproducts | Incorrect reaction temperature. | - Optimize the reaction temperature to favor the desired product formation.[6] |
| Presence of impurities in starting materials. | - Purify starting materials before use. | |
| Side reactions due to air or moisture. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | - Adjust the pH of the aqueous solution to precipitate the acid. - Perform extraction with a suitable organic solvent like ethyl acetate.[7] |
| Formation of an oil instead of a precipitate. | - Try cooling the solution further in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product. | |
| Product Purity Issues | Incomplete removal of starting materials or byproducts. | - Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions).[4] |
| Co-precipitation of inorganic salts. | - Ensure complete neutralization and washing of the crude product. |
Experimental Protocols
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for key steps in the synthesis of structurally related hydroxybenzoic acids, which can serve as a starting point for optimizing the synthesis of this compound.
| Reaction Step | Reagents and Conditions | Typical Yield | Reference Compound | Source |
| Nitration | Concentrated HNO3, High Temperature | 94% | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | [3] |
| Esterification | Methanol, Concentrated H2SO4, Reflux | 86% | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | [3] |
| Reduction | 5% Pd/C, H2, 0.8-1.0 MPa | 97% | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | [3] |
| Diazotization & Hydrolysis | NaNO2, H2SO4, 0°C, then H3PO2/H2O | 90% | 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | [3] |
| Carboxylation | 4-fluorophenol, KOH, CO2, then H2SO4, 110-120°C | 73.1% | 3-hydroxy-4-fluorobenzoic acid | [1] |
| Ester Hydrolysis | LiOH·H2O, THF/H2O, Room Temperature | 91% | 2-fluoro-5-hydroxybenzoic acid | [7] |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis reactions.
References
- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. usbio.net [usbio.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
side reactions to avoid when working with 3-Fluoro-5-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-hydroxybenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue: Low Yield in Esterification or Amidation Reactions
When performing esterification or amidation reactions with this compound, low yields are a common challenge. This is often due to the presence of two reactive functional groups: the carboxylic acid and the phenolic hydroxyl group.
dot
Caption: Troubleshooting workflow for low-yield reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Side Reaction at Phenolic -OH | The phenolic hydroxyl group is nucleophilic and can compete with the intended nucleophile (amine or alcohol), leading to the formation of undesired O-acylated byproducts.[1] | Protect the phenolic hydroxyl group before the coupling reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[2][3] |
| Suboptimal Carboxylic Acid Activation | The chosen coupling reagent may not be effective enough, or the reaction conditions may not be optimal, leading to incomplete conversion. | Use a more powerful coupling agent like HATU or HBTU, especially for less reactive amines. Ensure anhydrous conditions, as water can hydrolyze the activated intermediate.[4] |
| Poor Nucleophilicity of Amine/Alcohol | Sterically hindered or electron-deficient amines/alcohols may react slowly, allowing for side reactions to occur. | Use a slight excess (1.1-1.2 equivalents) of the amine or alcohol to favor the desired reaction. |
Issue: Unwanted Decarboxylation
Heating this compound, particularly at elevated temperatures, can lead to the loss of the carboxylic acid group as carbon dioxide, resulting in the formation of 3-fluorophenol.
dot
Caption: Troubleshooting workflow for decarboxylation.
Factors Influencing Decarboxylation:
| Factor | Explanation | Recommendation |
| Temperature | Decarboxylation of benzoic acids is often thermally induced.[5] While the exact temperature for this compound is not widely reported, it is advisable to keep reaction temperatures below 150°C if the carboxylic acid functionality needs to be retained. | If high temperatures are required for a specific transformation, consider protecting the carboxylic acid as an ester, which is generally more stable to decarboxylation. |
| Catalysts | Certain transition metal catalysts, particularly copper, can promote decarboxylation at lower temperatures.[6] | If a metal-catalyzed reaction is being performed, it may be necessary to screen different catalysts or ligands to find conditions that minimize decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate when working with this compound?
The primary side reactions stem from the reactivity of the phenolic hydroxyl and carboxylic acid groups. Key side reactions include:
-
O-acylation: During esterification or amidation, the phenolic hydroxyl group can react with the activated carboxylic acid of another molecule, leading to the formation of polyester or polyamide oligomers.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO2.
-
Electrophilic Aromatic Substitution: The aromatic ring is activated by the hydroxyl group and deactivated by the fluorine and carboxyl groups. Electrophilic substitution reactions, if they occur, will be directed by these groups.
Q2: What are the recommended protecting groups for the phenolic hydroxyl and carboxylic acid functionalities?
dot
Caption: Common protecting groups for this compound.
-
For the Phenolic Hydroxyl Group:
-
For the Carboxylic Acid Group:
Q3: Are there any specific safety precautions to consider when working with this compound?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. For specific handling and disposal information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
Protocol 1: General Procedure for Amidation using EDC/HOBt
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.[4]
Materials:
-
This compound
-
Amine of interest
-
EDC hydrochloride
-
HOBt
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add the amine (1.1 eq).
-
Add DIPEA or TEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Amidation of a Related Compound (3-Fluoro-5-iodobenzoic acid)
The following table provides representative yields for the amidation of a structurally similar compound, 3-Fluoro-5-iodobenzoic acid, with various amines using an EDC/HOBt protocol. These yields can serve as a general expectation for reactions with this compound, although actual yields may vary.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 12 | 85 |
| Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 18 | 78 |
| Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 12 | 92 |
| tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 24 | 65 |
Data adapted from a protocol for 3-Fluoro-5-iodobenzoic acid and may not be directly representative for this compound.[4]
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol outlines a general method for the O-alkylation of the phenolic hydroxyl group of a 3-Fluoro-5-hydroxybenzoate ester.[9]
Materials:
-
Methyl 3-Fluoro-5-hydroxybenzoate (or other ester)
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetone or DMF
Procedure:
-
To a solution of Methyl 3-Fluoro-5-hydroxybenzoate (1.0 eq) in anhydrous acetone or DMF, add K2CO3 (2.0-3.0 eq).
-
Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
troubleshooting guide for the synthesis of substituted benzoic acids
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzoic acids?
A1: The primary methods for synthesizing substituted benzoic acids include the oxidation of alkylbenzenes, the hydrolysis of benzonitriles, and the carboxylation of Grignard reagents. The choice of method often depends on the available starting materials and the nature of the substituents on the aromatic ring.
Q2: How do different substituents on the aromatic ring affect the synthesis?
A2: Substituents can significantly influence the reaction. Electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups can increase the electron density of the ring, potentially affecting the rate and selectivity of certain reactions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease the ring's electron density, which can make the carbonyl carbon more electrophilic.[1] Strong EWGs can also increase the acidity of the carboxylic acid product.[1]
Q3: My yield of ortho-substituted benzoic acid is significantly lower than for meta and para isomers. Why?
A3: This is likely due to steric hindrance. A substituent at the ortho position (adjacent to the carboxylic acid group) can physically block the approach of reagents to the reaction center, slowing down the reaction rate and leading to lower yields compared to the less hindered meta and para isomers.[1]
Q4: What is the best general method for purifying crude substituted benzoic acids?
A4: Recrystallization is a highly effective and common technique for purifying solid benzoic acid derivatives.[1][2] The principle relies on the difference in solubility of the desired acid and impurities in a suitable solvent at different temperatures.[1][2] Benzoic acid is typically much more soluble in hot water or other solvents than in cold solvents.[2][3]
Troubleshooting Guide by Synthesis Method
This section addresses specific problems you may face during synthesis, providing potential causes and solutions in a question-and-answer format.
Method 1: Oxidation of Alkylbenzenes
This method involves the oxidation of an alkyl side chain on a benzene ring to a carboxylic acid, often using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[2][4][5]
Q1: My oxidation reaction is giving a low yield of the desired benzoic acid.
A1: Low yields can stem from several factors:
-
Incomplete Oxidation: The reaction may have stopped at the intermediate alcohol or aldehyde stage. This can be caused by insufficient reaction time, inadequate temperature, or not enough oxidizing agent.[2]
-
Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, reducing the yield of the desired product.[2]
-
Inert Substrate: The alkyl group must have at least one hydrogen at the benzylic position for the oxidation to proceed. For example, tert-butylbenzene is inert to oxidation by KMnO₄.[6][7]
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure a sufficient amount of oxidizing agent is used.[2] |
| Over-oxidation | Use milder reaction conditions or a less harsh oxidizing agent. Carefully control the reaction temperature.[2] | |
| Starting material is a tertiary alkylbenzene | This reaction requires a benzylic hydrogen; tertiary alkylbenzenes will not react.[6][7] Choose an alternative synthetic route. | |
| Presence of Byproducts (e.g., Benzyl Alcohol, Benzaldehyde) | Insufficient oxidizing agent or reaction time | Increase the quantity of the oxidizing agent and/or extend the reflux time.[2] |
Method 2: Hydrolysis of Benzonitriles
This reaction converts a nitrile group (-CN) on the benzene ring into a carboxylic acid through reaction with water, typically under acidic or alkaline conditions.[8][9]
Q1: The hydrolysis of my benzonitrile is not proceeding to the carboxylic acid.
A1: The hydrolysis of nitriles occurs in two stages: first to an amide, and then to the carboxylic acid (or its salt).[8] If the reaction is incomplete, you may be isolating the intermediate amide.
-
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid like HCl will produce the free carboxylic acid.[8][9]
-
Alkaline Hydrolysis: Heating the nitrile with an alkali solution (e.g., NaOH) will form the salt of the carboxylic acid (e.g., sodium benzoate) and ammonia gas.[8][9] To obtain the free carboxylic acid, the reaction mixture must be acidified after the initial hydrolysis.[8][9]
| Issue | Probable Cause | Recommended Solution |
| Reaction stops at the amide intermediate | Insufficiently harsh reaction conditions (time, temperature, or reagent concentration) | For both acidic and alkaline hydrolysis, ensure adequate heating under reflux. Increase the concentration of the acid or base if necessary. |
| Product is the carboxylate salt, not the free acid | Alkaline hydrolysis was performed without a final acidification step | After the alkaline hydrolysis is complete, cool the reaction mixture and acidify it with a strong acid like dilute HCl or H₂SO₄ to precipitate the free carboxylic acid.[8][9] |
Method 3: Carboxylation of Grignard Reagents
This method involves the reaction of an aryl Grignard reagent (formed from an aryl halide) with carbon dioxide (often in the form of dry ice), followed by an acidic workup.[10]
Q1: My Grignard reaction failed or resulted in a very low yield.
A1: Grignard reagents are highly reactive and sensitive to moisture and acidic protons.
-
Presence of Water: Grignard reagents react readily with water. All glassware must be thoroughly oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[10][11][12] Any moisture will quench the Grignard reagent and reduce the yield.[11]
-
Acidic Protons in Starting Material: The starting aryl halide cannot contain acidic functional groups such as alcohols (-OH), phenols, or carboxylic acids (-COOH), as these will destroy the Grignard reagent.[13]
-
Poor Quality Reagents: Ensure the magnesium turnings are fresh and the aryl halide is pure.
Q2: I am getting a significant amount of biphenyl as a byproduct.
A2: Biphenyl is a common byproduct in Grignard reactions, formed from a coupling side reaction. This can sometimes be minimized by controlling the reaction temperature and the rate of addition of the aryl halide to the magnesium.
| Issue | Probable Cause | Recommended Solution |
| Low or No Product | Moisture in glassware or solvent | Oven-dry all glassware and use anhydrous solvents.[11][12] |
| Acidic functional groups on the starting material | Protect acidic groups before forming the Grignard reagent, or choose an alternative synthetic route.[13] | |
| Significant Biphenyl Byproduct | Unwanted coupling reaction | Control the temperature and rate of addition of the aryl halide. Biphenyl can often be removed during purification due to its different solubility properties. |
Experimental Protocols
Protocol 1: Synthesis of Benzoic Acid via Oxidation of Toluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene and an aqueous solution of potassium permanganate (KMnO₄).[14]
-
Oxidation: Heat the mixture under reflux. The purple color of the permanganate will fade as it is reduced, and a brown precipitate of manganese dioxide (MnO₂) will form.[14]
-
Workup: After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the MnO₂.
-
Acidification: Acidify the filtrate with a dilute strong acid, such as hydrochloric acid (HCl).[14] This will protonate the benzoate salt to form benzoic acid, which will precipitate out of the solution.
-
Purification: Collect the crude benzoic acid by vacuum filtration and purify it by recrystallization from water.[15]
Protocol 2: Synthesis of Benzoic Acid via Grignard Carboxylation
-
Preparation of Grignard Reagent: Ensure all glassware is oven-dried.[12] In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and anhydrous diethyl ether.[12] Add a solution of bromobenzene in anhydrous diethyl ether dropwise. The reaction should initiate, forming phenylmagnesium bromide.[2]
-
Carboxylation: In a separate beaker, place an excess of crushed dry ice (solid CO₂).[12] Slowly pour the prepared Grignard reagent solution over the dry ice with stirring.[10][12]
-
Workup: Allow the excess dry ice to sublimate. Add a strong acid, such as aqueous HCl, to the resulting mixture to hydrolyze the magnesium carboxylate salt and precipitate the benzoic acid.[10]
-
Extraction & Purification: Extract the benzoic acid into an organic solvent like diethyl ether. Wash the organic layer, dry it, and remove the solvent to obtain the crude product. Purify by recrystallization.
Visualizations
Caption: A flowchart for troubleshooting low yields in benzoic acid synthesis.
Caption: A general workflow for the synthesis and purification of benzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Preparation of benzoic acid from alkylbenzenes - Vrindawan Coaching Center [coaching-center.in]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. docsity.com [docsity.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 14. savemyexams.com [savemyexams.com]
- 15. Benzoic acid - Wikipedia [en.wikipedia.org]
purification of 4-amino-3-fluoro-5-hydroxybenzoic acid using silica column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-amino-3-fluoro-5-hydroxybenzoic acid using silica column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 4-amino-3-fluoro-5-hydroxybenzoic acid via silica column chromatography.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound will not elute from the column. | The chosen mobile phase is not polar enough to displace the highly polar compound from the silica gel. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If necessary, a small percentage of methanol can be added to the ethyl acetate to significantly increase polarity. - Consider adding a small amount (0.1-1%) of a competitive polar modifier like acetic acid or triethylamine to the mobile phase. Acetic acid can help by protonating the silica surface and reducing strong interactions, while triethylamine can neutralize acidic sites on the silica.[1][2] |
| Compound elutes too quickly (with the solvent front). | The mobile phase is too polar, resulting in minimal interaction with the stationary phase. | - Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase polarity. - Ensure proper column packing and sample loading to avoid channeling. |
| Poor separation of the desired compound from impurities. | - The solvent system does not provide adequate resolution. - The column is overloaded with the crude sample. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.[3] - Reduce the amount of crude material loaded onto the column. A general guideline is a 20:1 to 100:1 ratio of silica gel to sample by weight.[3] |
| Streaking or tailing of the compound band on the column. | - The compound may be interacting too strongly with the acidic silica gel due to its amino and hydroxy groups. - The compound may be degrading on the silica. | - Deactivate the silica gel by pre-flushing the column with a solvent mixture containing 1-2% triethylamine.[1] - Use an alternative stationary phase such as neutral or basic alumina, or a bonded phase like amino-silica.[1][2][4] - Perform a stability test on a small scale using TLC to see if the compound degrades when left on the silica plate for an extended period.[4] |
| The compound appears to be decomposing on the column. | 4-amino-3-fluoro-5-hydroxybenzoic acid may be sensitive to the acidic nature of standard silica gel. | - Neutralize the silica gel by pre-treating it with a base like triethylamine.[1][5] - Consider using a less acidic stationary phase like alumina.[4] - Minimize the time the compound spends on the column by using flash chromatography techniques with applied pressure.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the silica column chromatography of 4-amino-3-fluoro-5-hydroxybenzoic acid?
A1: Due to the polar nature of the amino, fluoro, and hydroxy groups, a relatively polar solvent system will be required. A good starting point would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate and gradually increase the polarity. For example, begin with 10% ethyl acetate in hexane and increase as needed. It is highly recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC).[3]
Q2: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A2: If your compound has poor solubility in the elution solvent, you can use a "dry loading" technique.[6] Dissolve your crude sample in a solvent in which it is soluble (e.g., a small amount of methanol or dichloromethane). Add a small amount of silica gel to this solution and then evaporate the solvent completely to obtain a free-flowing powder of your sample adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.[5][6]
Q3: Should I be concerned about the stability of 4-amino-3-fluoro-5-hydroxybenzoic acid on silica gel?
A3: Yes, compounds with amine and phenol groups can be sensitive to the acidic nature of silica gel and may streak or even decompose.[1][4] It is advisable to perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour or two before eluting to see if any degradation occurs.[4] If instability is observed, consider deactivating the silica with a base or using an alternative stationary phase.[1]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative, especially if the compound proves to be unstable on normal-phase silica. A C18-functionalized silica column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The pH of the mobile phase can be adjusted to optimize the separation.[2]
Experimental Protocol: Silica Column Chromatography
This protocol provides a general methodology for the purification of 4-amino-3-fluoro-5-hydroxybenzoic acid. Optimization may be required based on the specific impurity profile of the crude material.
-
Mobile Phase Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of the desired compound from impurities, aiming for an Rf value of approximately 0.2-0.3 for 4-amino-3-fluoro-5-hydroxybenzoic acid.[3] A common starting point is a gradient of ethyl acetate in hexane or dichloromethane. The addition of a small amount of acetic acid (e.g., 0.5%) may be necessary to improve peak shape by suppressing the ionization of the carboxylic acid group.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 4-amino-3-fluoro-5-hydroxybenzoic acid in a minimal amount of the mobile phase or a slightly more polar solvent.[6] Carefully add this solution to the top of the column.
-
Dry Loading: If solubility is an issue, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder.[6] Add this powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
If a gradient elution is used, slowly and progressively increase the proportion of the more polar solvent.
-
Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions (e.g., in test tubes).
-
Monitor the composition of the fractions using TLC to identify which fractions contain the pure desired compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 4-amino-3-fluoro-5-hydroxybenzoic acid.
-
Experimental Workflow
Caption: Workflow for the purification of 4-amino-3-fluoro-5-hydroxybenzoic acid.
References
Technical Support Center: Monitoring 3-Fluoro-5-hydroxybenzoic Acid Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice for monitoring reactions involving 3-Fluoro-5-hydroxybenzoic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase for TLC analysis of this compound?
A1: For polar compounds like this compound, the most common and suitable stationary phase is silica gel.[1][2][3] Standard silica gel plates (Silica Gel 60 F254) are recommended as they are compatible with a wide range of solvents and allow for easy visualization under UV light.[4] For acid-sensitive compounds, alumina plates could be considered.[1]
Q2: Which mobile phase (solvent system) should I start with?
A2: this compound is a polar aromatic carboxylic acid. A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.[3] A common initial ratio is 1:1 hexane:ethyl acetate.[5] You will likely need to increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of a more polar solvent like methanol to achieve an optimal Rf value. For very polar compounds, a system like 10% methanol in dichloromethane can be effective.[5]
Q3: How can I visualize the spots on the TLC plate?
A3: Since this compound is an aromatic compound, the primary method for visualization is UV light at 254 nm, provided you are using plates with a fluorescent indicator (F254).[6][7] The compound will absorb the UV light and appear as a dark spot against the green fluorescent background.[7] If spots are not UV-active, other visualization methods include:
-
Iodine Chamber: Exposing the plate to iodine vapor, which forms yellow-brown complexes with many organic compounds.[6][7]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols and aldehydes. It appears as yellow or brown spots on a purple background.[7]
-
Bromocresol Green: This stain is specifically for acidic compounds, which will appear as yellow spots on a blue background.[8]
Q4: What is an ideal Rf value when monitoring a reaction?
A4: The ideal Rf (Retention Factor) value should be between 0.15 and 0.85 to ensure a good separation and accurate assessment.[9] For reaction monitoring, you want to see a clear separation between the starting material spot and the product spot(s).
Experimental Protocol: Reaction Monitoring by TLC
This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.
1. Preparation of the TLC Chamber:
- Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm.
- Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
- Cover the chamber and let it equilibrate for 5-10 minutes.
2. Spotting the TLC Plate:
- Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[10]
- Prepare dilute solutions of your starting material (SM) and the reaction mixture (RM).
- Using separate capillary tubes, spot small amounts of the SM and RM on the origin line. It is crucial to make the spots as small and concentrated as possible.[10]
- A "co-spot" (C) is highly recommended. This is where you spot the SM first, and then spot the RM directly on top of the SM spot. This helps to confirm if the starting material is still present in the reaction mixture.
- Ensure the solvent from the spots has completely evaporated before developing the plate.
3. Developing the Plate:
- Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[10][11]
- Cover the chamber and allow the solvent to travel up the plate via capillary action.
- Remove the plate when the solvent front is about 1 cm from the top edge.[10]
- Immediately mark the solvent front with a pencil.
4. Visualization and Analysis:
- Allow the plate to dry completely in a fume hood.
- Visualize the spots using a UV lamp (254 nm). Circle the visible spots with a pencil.[6]
- If necessary, use a chemical stain for further visualization.
- Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[12]
- Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation: Representative Rf Values
The Rf value is highly dependent on the exact conditions (stationary phase, mobile phase, temperature). The following table provides hypothetical Rf values to illustrate the expected separation between the polar starting material and a less polar product (e.g., an ester derivative).
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (SM) | Rf of Potential Product (e.g., Ester) | Observation |
| 7:3 | 0.15 | 0.45 | Good separation, ideal for monitoring. |
| 9:1 | 0.05 | 0.20 | Spots are too low on the plate. Increase solvent polarity. |
| 1:1 | 0.40 | 0.80 | Good separation, but product is close to the solvent front. |
Visual Workflows and Guides
References
- 1. silicycle.com [silicycle.com]
- 2. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 3. community.wvu.edu [community.wvu.edu]
- 4. 利用できないコンテンツ [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. epfl.ch [epfl.ch]
- 9. jk-sci.com [jk-sci.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. silicycle.com [silicycle.com]
- 12. Khan Academy [khanacademy.org]
Technical Support Center: Scale-Up Synthesis of 3-Fluoro-5-hydroxybenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-Fluoro-5-hydroxybenzoic acid. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the transition from laboratory to pilot and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound. The most established is a multi-step process starting from 3-fluoro-5-nitrobenzoic acid, involving reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis (a Sandmeyer-type reaction). An alternative route involves the nucleophilic aromatic substitution (SNAr) of a more activated precursor like 3,5-difluorobenzoic acid.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up this synthesis include:
-
Exothermic Reactions: Both nitration and diazotization steps can be highly exothermic.[1] Proper heat management is critical in large reactors to prevent runaway reactions and the formation of byproducts.
-
Handling of Hazardous Reagents: The use of concentrated acids (sulfuric, nitric) and the in-situ formation of nitrous acid require robust safety protocols and specialized equipment.
-
Impurity Profile: The type and quantity of impurities may differ between lab and industrial scales. Common impurities can arise from incomplete reactions, side reactions during diazotization, or residual starting materials.
-
Product Isolation and Purification: Crystallization and filtration processes that are straightforward in the lab can be challenging to replicate at scale.[2] Achieving consistent crystal size and purity requires careful control over cooling rates, agitation, and solvent selection.
Q3: Are there any particularly hazardous reagents to be aware of during scale-up?
A3: Yes. Concentrated nitric and sulfuric acids are corrosive and strong oxidizing agents. The diazotization step involves the formation of a diazonium salt, which can be unstable and potentially explosive if isolated or allowed to dry. Therefore, it is crucial to maintain the reaction at low temperatures and use the diazonium salt solution immediately in the subsequent step without isolation.
Q4: How critical is temperature control during the diazotization and hydrolysis steps?
A4: Temperature control is paramount. The formation of the diazonium salt from the amine must be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition and the formation of phenolic impurities.[3] The subsequent hydrolysis (Sandmeyer) step often requires controlled heating to ensure the complete conversion of the diazonium salt to the desired hydroxyl group without degrading the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Reduction Step | - Incomplete reaction due to catalyst poisoning or insufficient hydrogenation pressure.- Loss of product during workup, especially if the amino acid has some water solubility. | - Ensure the quality and activity of the palladium on carbon (Pd/C) catalyst.- Increase hydrogen pressure or reaction time, monitoring reaction completion by HPLC.- Optimize pH during workup to minimize the solubility of the amino acid in the aqueous phase before extraction. |
| Incomplete Diazotization | - Incorrect stoichiometry of sodium nitrite.- Temperature too high, leading to decomposition of the diazonium salt.- Inefficient mixing, causing localized concentration gradients. | - Slowly add a solution of sodium nitrite to the amine in acidic solution to ensure complete reaction.- Maintain the reaction temperature strictly between 0-5 °C.[3]- Ensure vigorous stirring throughout the addition of sodium nitrite. |
| Formation of Colored Impurities | - Side reactions during diazotization, such as azo coupling.- Oxidation of the phenolic product. | - Maintain a low temperature and appropriate stoichiometry during diazotization.- Consider performing the hydrolysis step under an inert atmosphere (e.g., nitrogen) to minimize oxidation.- Treat the crude product solution with activated carbon before crystallization to remove colored impurities.[4] |
| Difficult Product Filtration | - Formation of very fine crystals or an oily product.- Incomplete crystallization. | - Optimize the crystallization solvent system and cooling profile to promote the growth of larger, well-defined crystals.- Seeding the solution with a small amount of pure product can encourage crystallization.- Ensure the solution is sufficiently concentrated before cooling. |
| Product Purity Issues | - Presence of unreacted starting materials or intermediates.- Formation of isomers or other byproducts. | - Monitor each reaction step to completion using appropriate analytical methods (e.g., HPLC, TLC).- Optimize the purification process, such as recrystallization, by selecting a solvent system that effectively separates the product from key impurities.- Consider a final wash of the isolated product with a solvent in which the impurities are soluble but the product is not. |
Data Presentation: Representative Scale-Up Synthesis Data
The following table summarizes representative data for the primary synthesis route at laboratory and pilot scales. These values are illustrative and may vary depending on specific equipment and process optimizations.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Starting Material | 3-Fluoro-5-aminobenzoic acid | 3-Fluoro-5-aminobenzoic acid |
| Diazotization Temp. | 0-5 °C | 0-5 °C |
| Hydrolysis Temp. | 80-90 °C | 80-90 °C |
| Reaction Volume | ~ 2 L | ~ 200 L |
| Typical Yield | 75-85% | 70-80% |
| Purity (HPLC) | >98.5% | >99.0% (after recrystallization) |
| Cycle Time | 12-16 hours | 24-36 hours |
Experimental Protocols
Primary Synthesis Route: From 3-Fluoro-5-aminobenzoic acid
This protocol describes a scalable synthesis involving the diazotization of 3-fluoro-5-aminobenzoic acid followed by hydrolysis.
Step 1: Diazotization
-
In a temperature-controlled reactor, suspend 3-fluoro-5-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated sulfuric acid (3.0 eq).
-
Cool the suspension to 0-5 °C with efficient stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor for the absence of the starting amine by a suitable method (e.g., TLC or HPLC).
Step 2: Hydrolysis
-
In a separate, larger reactor, bring a quantity of water to a gentle reflux (or a temperature of approximately 80-90 °C).
-
Slowly add the cold diazonium salt solution from Step 1 to the hot water. Control the addition rate to manage the evolution of nitrogen gas.
-
After the addition is complete, maintain the temperature for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Isolate the crude product by filtration and wash with cold water.
Step 3: Purification
-
Dissolve the crude product in a suitable solvent (e.g., aqueous ethanol or toluene/heptane mixture) at an elevated temperature.
-
Optionally, treat with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Cool the solution under controlled conditions to induce crystallization.
-
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.
Visualizations
Synthesis Pathway
Caption: Primary synthesis route for this compound.
Troubleshooting Workflow
References
Navigating the Synthesis Landscape: A Technical Support Center for 3-Fluoro-5-hydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, the stability of reagents is paramount to successful and reproducible outcomes. This technical support center provides a comprehensive guide to managing the stability of 3-Fluoro-5-hydroxybenzoic acid during chemical reactions, offering troubleshooting advice and frequently asked questions to ensure optimal experimental results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the use of this compound in various chemical transformations.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TSG-001 | Low Yield in Esterification Reactions | Competing O-alkylation: The phenolic hydroxyl group can react with the alkylating agent, leading to the formation of an ether byproduct. Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity. | Protect the hydroxyl group: Prior to esterification, protect the phenolic hydroxyl as a silyl ether (e.g., TBDMS) or a benzyl ether. This prevents its reaction with the alkylating agent. Optimize reaction conditions: Ensure an excess of the alcohol is used, employ a suitable acid catalyst (e.g., concentrated H₂SO₄ or TsOH), and monitor the reaction to completion by TLC or LC-MS. |
| TSG-002 | Unwanted Decarboxylation | High reaction temperatures: Hydroxybenzoic acids are susceptible to decarboxylation upon heating. Electron-withdrawing substituents like fluorine can lower the temperature at which this occurs. | Maintain lower reaction temperatures: If possible, conduct reactions at or below 120°C. For reactions requiring higher temperatures, consider using a protecting group on the carboxylic acid to increase its thermal stability. Monitor for CO₂ evolution as an indicator of decarboxylation. |
| TSG-003 | Poor Regioselectivity in Friedel-Crafts Acylation | Directing effects of both functional groups: Both the hydroxyl and carboxyl groups influence the position of electrophilic substitution, potentially leading to a mixture of products. The hydroxyl group is an ortho-, para-director, while the carboxyl group is a meta-director. | Protect one or both functional groups: To control the regioselectivity, protect the more strongly directing group. For instance, protecting the hydroxyl group as an ether will still direct ortho- and para- to that position, while protecting the carboxylic acid as an ester will still direct meta. This allows for more predictable outcomes. |
| TSG-004 | Formation of Multiple Products in Etherification | Reaction at the carboxylic acid: Under certain conditions, the carboxylic acid can be converted to an ester, competing with the desired etherification of the phenolic hydroxyl. | Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the etherification. The ester can be subsequently hydrolyzed back to the carboxylic acid if needed. |
| TSG-005 | Compound Degradation Under Basic Conditions | Phenoxide formation and subsequent oxidation: In the presence of strong bases, the phenolic hydroxyl group is deprotonated to form a phenoxide, which can be susceptible to oxidation, leading to colored impurities. | Use of mild bases: Employ milder bases such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH. Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| TSG-006 | Compound Degradation Under Acidic Conditions | Acid-catalyzed side reactions: Strong acidic conditions, especially at elevated temperatures, can promote side reactions such as polymerization or degradation. | Use of milder acid catalysts: Opt for catalysts like p-toluenesulfonic acid (TsOH) or acidic resins over strong mineral acids where possible. Control reaction temperature: Avoid excessive heating in the presence of strong acids. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally a stable solid under normal handling and storage conditions. However, it is a difunctional molecule with both a carboxylic acid and a phenolic hydroxyl group, which makes it susceptible to degradation under specific chemical environments, particularly at elevated temperatures and extreme pH values.
Q2: At what temperature does this compound start to decarboxylate?
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound in solution is pH-dependent.
-
Acidic Conditions (low pH): In strongly acidic solutions, the compound is generally stable at room temperature. However, at elevated temperatures, strong acids can catalyze side reactions.
-
Neutral Conditions (pH ~7): The compound exhibits good stability.
-
Basic Conditions (high pH): In the presence of strong bases, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This species is more susceptible to oxidation, which can lead to the formation of colored impurities. The stability of similar phenolic compounds has been shown to decrease as the pH increases into the alkaline range.[2]
Q4: What are the best practices for storing this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. The container should be tightly sealed to protect it from moisture.
Q5: What is the most common side reaction during esterification, and how can it be minimized?
A5: The most common side reaction during the esterification of this compound is O-alkylation of the phenolic hydroxyl group, leading to the formation of an ether byproduct. To minimize this, it is highly recommended to use a protecting group strategy. Protecting the hydroxyl group as a silyl ether or benzyl ether before carrying out the esterification will ensure that the reaction occurs selectively at the carboxylic acid functionality.
Experimental Protocols
Protocol 1: Selective Esterification of the Carboxylic Acid Group
This protocol outlines the esterification of the carboxylic acid moiety of this compound while minimizing the side reaction at the phenolic hydroxyl group through the use of a protecting group.
Caption: Workflow for selective esterification of this compound.
Methodology:
-
Protection: Dissolve this compound (1 eq.) in anhydrous N,N-dimethylformamide (DMF). Add imidazole (1.2 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up by adding water and extracting with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the protected acid.
-
Esterification: Dissolve the protected acid (1 eq.) in an excess of the desired alcohol (e.g., methanol). Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). Heat the mixture to reflux and stir for 4-6 hours or until the reaction is complete (monitor by TLC). Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the protected ester.
-
Deprotection: Dissolve the protected ester (1 eq.) in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF) at 0 °C. Stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC). Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography.
Protocol 2: Friedel-Crafts Acylation with a Protected Derivative
This protocol describes the Friedel-Crafts acylation of a protected derivative of this compound to achieve better regioselectivity and avoid side reactions.
Caption: Workflow for Friedel-Crafts acylation of this compound.
Methodology:
-
Protection:
-
Esterification: Convert this compound to its methyl ester as described in Protocol 1 (Step 2, without prior protection).
-
Etherification: Dissolve the resulting methyl 3-fluoro-5-hydroxybenzoate (1 eq.) in acetone. Add K₂CO₃ (1.5 eq.) and benzyl bromide (1.2 eq.). Reflux the mixture for 8-12 hours or until completion (monitor by TLC). Cool the reaction, filter off the solids, and concentrate the filtrate. The residue is taken up in ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give the fully protected intermediate.
-
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the acyl chloride (1.1 eq.). Then, add a solution of the protected intermediate (1 eq.) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Carefully pour the reaction mixture into ice-water and extract with dichloromethane. The combined organic layers are washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated.
-
Deprotection:
-
Ester Hydrolysis: Dissolve the acylated product in a mixture of THF and water. Add LiOH (1.5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC). Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
-
De-benzylation: Dissolve the resulting carboxylic acid in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitor by TLC). Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the final product. Purification can be achieved by recrystallization or column chromatography.
-
Signaling Pathways and Logical Relationships
The decision-making process for handling this compound in a reaction can be visualized as a logical workflow. The primary consideration is the desired transformation and the potential for side reactions involving the two functional groups.
Caption: Decision tree for reaction planning with this compound.
References
Technical Support Center: Protecting Group Strategies for 3-Fluoro-5-hydroxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the selection and application of protecting groups for 3-Fluoro-5-hydroxybenzoic acid. The following troubleshooting guides and FAQs address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I need to modify the carboxylic acid group of this compound. How can I selectively protect the phenolic hydroxyl group?
A1: To selectively protect the phenolic hydroxyl group, you should first consider protecting the more acidic carboxylic acid. A common strategy is to first convert the carboxylic acid to a methyl or ethyl ester. Subsequently, the phenolic hydroxyl group can be protected, for example, as a benzyl ether under basic conditions. This orthogonal protection strategy allows for the selective deprotection of either group later in your synthetic route.
Q2: My Fischer esterification of the carboxylic acid is giving a low yield. What are the possible causes and solutions?
A2: Low yields in Fischer esterification can be due to several factors:
-
Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.
-
Presence of Water: The reaction is an equilibrium. Use anhydrous alcohol and consider using a Dean-Stark trap to remove the water formed during the reaction.
-
Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction has stalled, you can try increasing the reaction time or temperature.
-
Difficult Purification: The product may be partially soluble in the aqueous phase during workup. Ensure thorough extraction with an appropriate organic solvent.
Q3: I am trying to protect the hydroxyl group as a benzyl ether after esterification, but I am seeing multiple products. What is happening?
A3: The formation of multiple products during benzylation could be due to:
-
Incomplete Esterification: If your starting material contains unreacted carboxylic acid, the base used for the benzylation will deprotonate it, potentially leading to side reactions or difficulties in purification. Ensure your esterification has gone to completion before proceeding.
-
Over-alkylation: While less common for the ester, using too strong a base or an excess of benzyl bromide could lead to side reactions.
-
Hydrolysis of the Ester: If your reaction conditions for benzylation are too harsh (e.g., high temperatures for a prolonged period with a strong base), you might be hydrolyzing your methyl ester. Use a milder base like potassium carbonate and moderate reaction temperatures.
Q4: How can I remove the benzyl ether protecting group without affecting a methyl ester on the same molecule?
A4: Catalytic hydrogenolysis is the most common and effective method for cleaving a benzyl ether in the presence of a methyl ester. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This method is highly selective for the benzyl group and will not affect the methyl ester.
Q5: My hydrogenolysis reaction to deprotect the benzyl ether is very slow or has stalled. What could be the problem?
A5: Several factors can inhibit a hydrogenolysis reaction:
-
Catalyst Poisoning: Sulfur-containing compounds or other impurities can poison the palladium catalyst. Ensure your starting material is pure.
-
Inactive Catalyst: The Pd/C catalyst may be old or inactive. Use fresh, high-quality catalyst.
-
Insufficient Hydrogen Pressure: While the reaction can often be run at atmospheric pressure, some substrates may require higher pressures of hydrogen.
-
Solvent Choice: The choice of solvent can impact the reaction rate. Methanol, ethanol, and ethyl acetate are common choices.
Orthogonal Protection Strategy Workflow
The following diagram illustrates a recommended workflow for the orthogonal protection of this compound, allowing for selective modification at either the hydroxyl or carboxylic acid functionality.
Caption: Orthogonal protection workflow for this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the protection and deprotection steps. Note that yields are representative and can vary based on reaction scale and purity of reagents.
| Step | Protecting Group | Reagents and Conditions | Reaction Time (hours) | Typical Yield (%) |
| Protection of Carboxylic Acid | Methyl Ester | MeOH, H2SO4 (cat.), Reflux | 4 - 12 | 85 - 95 |
| Protection of Hydroxyl Group | Benzyl Ether | BnBr, K2CO3, Acetone, Reflux | 6 - 18 | 80 - 90 |
| Deprotection of Hydroxyl Group | Benzyl Ether | H2 (1 atm), 10% Pd/C, MeOH, RT | 2 - 8 | 90 - 99 |
| Deprotection of Carboxylic Acid | Methyl Ester | 1. LiOH, THF/H2O, RT2. 1M HCl | 2 - 6 | 90 - 98 |
Experimental Protocols
Protocol 1: Methyl Ester Protection of Carboxylic Acid
This protocol describes the selective protection of the carboxylic acid group of this compound via Fischer esterification.
Caption: Workflow for the methyl ester protection of this compound.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Benzyl Ether Protection of Phenolic Hydroxyl Group
This protocol details the protection of the phenolic hydroxyl group of Methyl 3-Fluoro-5-hydroxybenzoate.
Materials:
-
Methyl 3-Fluoro-5-hydroxybenzoate
-
Benzyl Bromide (BnBr)
-
Potassium Carbonate (K2CO3)
-
Anhydrous Acetone
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
To a solution of Methyl 3-Fluoro-5-hydroxybenzoate (1.0 eq) in anhydrous acetone (15 mL per gram), add potassium carbonate (1.5 - 2.0 eq).
-
Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension.
-
Heat the mixture to reflux and stir for 6-18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain Methyl 3-benzyloxy-5-fluorobenzoate.
Protocol 3: Deprotection of Benzyl Ether by Hydrogenolysis
This protocol describes the selective removal of the benzyl ether protecting group.
Materials:
-
Methyl 3-benzyloxy-5-fluorobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H2) gas supply
Procedure:
-
Dissolve Methyl 3-benzyloxy-5-fluorobenzoate in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
Technical Support Center: Catalyst Selection for Reactions Involving 3-Fluoro-5-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-hydroxybenzoic acid. The content is designed to address specific issues encountered during common synthetic transformations.
Frequently Asked Questions (FAQs)
Section 1: Esterification of the Carboxylic Acid
Q1: What are the standard catalytic methods for the esterification of this compound?
A1: The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.[1] Due to the equilibrium nature of this reaction, efficient water removal is crucial to drive the reaction towards the ester product.[1][2] Alternative methods include using coupling agents like DCC with a DMAP catalyst or employing amide acetals for milder conditions, which can be beneficial given the presence of the sensitive phenolic hydroxyl group.[3]
Q2: How can I selectively esterify the carboxylic acid without reacting with the phenolic hydroxyl group?
A2: Selective esterification can be achieved by choosing appropriate reaction conditions. Fischer esterification conditions (acid catalyst with alcohol solvent) generally favor the formation of the ester over the ether at the phenolic position. The phenolic hydroxyl is significantly less nucleophilic than the alcohol solvent. For highly sensitive substrates or to guarantee selectivity, enzymatic catalysis using immobilized lipases (e.g., Novozym 435) in a non-polar organic solvent offers a very mild and highly selective alternative.[3]
Q3: My Fischer esterification reaction is showing low yield. What are the common causes and solutions?
A3: Low yields in Fischer esterification are typically due to three main factors: incomplete reaction due to equilibrium, steric hindrance, and inappropriate catalyst choice.[3]
-
Equilibrium Issues: Since water is a byproduct, its presence can reverse the reaction.[1]
-
Solution: Use a large excess of the alcohol as the solvent to shift the equilibrium.[1] For higher boiling alcohols, employ a Dean-Stark apparatus with an azeotroping solvent like toluene to physically remove water as it forms.[3] Adding a drying agent like molecular sieves directly to the reaction can also be effective.[3]
-
-
Catalyst Inefficiency: A weak acid may not be sufficient to effectively protonate the carbonyl.
-
Side Reactions: Under harsh conditions (high temperatures and strong acid), etherification of the phenolic hydroxyl can occur.
-
Solution: Monitor the reaction temperature carefully and use the mildest conditions that afford a reasonable reaction rate. If etherification is a persistent issue, consider milder methods like enzymatic catalysis or DCC/DMAP coupling.[3]
-
Section 2: Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Q1: Can I use this compound directly in palladium-catalyzed cross-coupling reactions?
A1: No. The carboxylic acid and phenolic hydroxyl groups are not suitable for direct cross-coupling. The substrate must first be modified. For Suzuki-Miyaura or Buchwald-Hartwig reactions, the aryl C-H bond needs to be converted into a more reactive group like a halide (Br, I, Cl) or a triflate (-OTf). The phenolic hydroxyl group is an excellent handle for conversion into a triflate, which is a highly effective leaving group in palladium-catalyzed couplings.[6] Alternatively, the aromatic ring can be halogenated, though this requires careful consideration of regioselectivity.
Q2: What are the recommended catalyst systems for the Suzuki-Miyaura coupling of a 3-Fluoro-5-triflate-benzoate derivative?
A2: The triflate derivative of this compound is an electron-rich substrate due to the donating effect of the oxygen atom. Such substrates can be challenging as they undergo oxidative addition more slowly.[7][8] Catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended to accelerate this step.
-
Recommended Ligands: Buchwald ligands such as XPhos, SPhos, and RuPhos are excellent choices.[9][10] Bidentate phosphine ligands like DPPF can also be effective.[11]
-
Palladium Sources: Common palladium precursors include Pd₂(dba)₃ and Pd(OAc)₂. Using a pre-catalyst like XPhos-Pd-G3 can ensure the smooth generation of the active Pd(0) species.[12]
Q3: I am experiencing common issues like protodeboronation and homocoupling in my Suzuki reaction. How can I troubleshoot this?
A3: These are frequent side reactions in Suzuki couplings.[9]
-
Protodeboronation (Hydrolysis of Boronic Acid): This occurs when the boronic acid reacts with water or other protic sources instead of transmetalating to the palladium center.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[8]
-
Solution: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst. Ensure a proper inert atmosphere is maintained throughout the reaction.[12]
-
Q4: Which catalyst systems are effective for the Buchwald-Hartwig amination of a 3-Fluoro-5-halobenzoate derivative?
A4: The Buchwald-Hartwig amination also benefits from specialized ligand systems to couple aryl halides/triflates with amines. The choice of ligand often depends on the nature of the amine (primary, secondary, etc.).[13]
-
First-Generation Ligands: Simple phosphines like P(o-tolyl)₃ can be used, but modern systems offer broader scope and efficiency.[13]
-
Bidentate Ligands: BINAP and DPPF were early developments that improved rates and yields, particularly for primary amines.[11]
-
Bulky Monodentate Ligands (Buchwald Ligands): Ligands like XPhos, BrettPhos, and RuPhos are highly effective and have become the standard for many challenging C-N couplings.[10] They enhance the rates of both oxidative addition and reductive elimination.[10]
-
Base Selection: The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) is a strong, common base that permits high reaction rates, but it is incompatible with some functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used for sensitive substrates, though they may require higher temperatures or longer reaction times.[13]
Data Presentation: Catalyst System Comparison
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich Aryl Halides/Triflates
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene / H₂O | 100 | >90 | Excellent for electron-rich triflates.[6] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF / H₂O | 110 | 80-95 | A classic catalyst, may require higher temperatures.[14] |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane / H₂O | 80-100 | 85-98 | Good for a wide range of substrates.[7] |
| PEPPSI-iPr | K₂CO₃ | t-AmylOH | 100 | >90 | NHC-based catalyst, robust and efficient.[12] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Amine Type | Notes |
|---|---|---|---|---|---|
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-120 | Primary & Secondary | An early, reliable system.[15] |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | Primary & Secondary | Highly active, broad scope.[10] |
| Pd(OAc)₂ / BrettPhos | K₃PO₄ | t-BuOH | 100 | Amides, Anilines | Excellent for less nucleophilic amines.[13] |
| RuPhos-Pd-G3 | LHMDS | THF | 25-60 | Protic FG tolerant | Pre-catalyst allows for milder conditions.[13] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
Materials:
-
This compound (1.0 eq)
-
Methanol (serves as reactant and solvent, ~0.5 M concentration)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
-
Round-bottom flask, reflux condenser
Procedure:
-
To a round-bottom flask, add this compound.
-
Add methanol to achieve a concentration of approximately 0.5 M.
-
While stirring, slowly add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 3-fluoro-5-hydroxybenzoate.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Triflate Derivative
This protocol assumes the prior conversion of this compound methyl ester to its corresponding triflate.
Materials:
-
Methyl 3-fluoro-5-(trifluoromethylsulfonyloxy)benzoate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Anhydrous Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
XPhos (0.03 eq)
-
Anhydrous Toluene and Degassed Water
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube, add the aryl triflate, the arylboronic acid, and anhydrous K₃PO₄.
-
In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous toluene (to achieve ~0.1 M concentration) and degassed water (10-20% of toluene volume) to the Schlenk tube via syringe.[6]
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.[6]
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows and Logic Diagrams
Caption: Decision workflow for esterification catalyst selection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ijstr.org [ijstr.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 3-Fluoro-5-hydroxybenzoic Acid and a Review of Methodologies
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-fluoro-5-hydroxybenzoic acid with related compounds, 3-hydroxybenzoic acid and 3-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and analysis of similar aromatic compounds. This document outlines the expected spectral features of this compound and provides a standardized experimental protocol for acquiring high-quality ¹H NMR spectra.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its structural analogs. The data for this compound is predicted based on established substituent effects on aromatic chemical shifts, while the data for the comparator compounds is based on experimental findings. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which can accommodate the acidic protons of the carboxylic acid and hydroxyl groups.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-2 | ~7.3 | d | ~2.0 (⁴JHF) | 1H |
| H-4 | ~7.1 | t | ~2.0 (⁴JHH) | 1H | |
| H-6 | ~6.9 | dd | ~10.0 (³JHF), ~2.0 (⁴JHH) | 1H | |
| -OH | Variable | br s | - | 1H | |
| -COOH | Variable | br s | - | 1H | |
| 3-Hydroxybenzoic acid (Experimental) [1] | H-2 | 7.42 | t | 1.8 | 1H |
| H-4 | 7.03 | ddd | 7.8, 2.4, 1.2 | 1H | |
| H-5 | 7.31 | t | 7.8 | 1H | |
| H-6 | 7.39 | ddd | 7.8, 2.4, 1.2 | 1H | |
| -OH | 9.80 | s | - | 1H | |
| -COOH | 12.90 | s | - | 1H | |
| 3-Fluorobenzoic acid (Experimental) | H-2 | 7.85 | dt | 7.7, 1.3 | 1H |
| H-4 | 7.45 | ddd | 8.2, 2.6, 1.6 | 1H | |
| H-5 | 7.58 | td | 8.0, 5.5 | 1H | |
| H-6 | 7.70 | ddd | 9.4, 2.6, 1.6 | 1H | |
| -COOH | 13.43 | br s | - | 1H |
Note: "br s" denotes a broad singlet. The chemical shifts of -OH and -COOH protons are highly dependent on concentration, temperature, and solvent.
Experimental Protocol: ¹H NMR Spectroscopy of Small Organic Molecules
This protocol outlines the standard procedure for the preparation and analysis of a small organic molecule like this compound by ¹H NMR spectroscopy.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent. For compounds with acidic protons like carboxylic acids and phenols, DMSO-d₆ is a common choice as it allows for the observation of these exchangeable protons. Other common solvents include chloroform-d (CDCl₃) and acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect the spectral resolution, a small plug of glass wool can be placed in the pipette to act as a filter.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
2. NMR Data Acquisition:
-
Instrument Setup: Place the NMR tube in the spectrometer's sample holder.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum of a small molecule, a sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
-
Data Acquisition: Initiate the data acquisition process. The free induction decay (FID) signal is collected by the spectrometer.
3. Data Processing:
-
Fourier Transform: The FID is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode (pointing upwards).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants of each signal are determined to elucidate the molecular structure.
Workflow for ¹H NMR Spectrum Analysis
The following diagram illustrates the logical workflow from sample preparation to the final analysis of a ¹H NMR spectrum.
Caption: Workflow of ¹H NMR Analysis.
Signaling Pathway and Experimental Logic
In the context of ¹H NMR spectroscopy, the "signaling pathway" can be understood as the sequence of events from the application of radiofrequency pulses to the generation of the final spectrum. This process relies on the fundamental principles of nuclear magnetic resonance.
Caption: NMR Signal Generation Pathway.
References
Unraveling the Structure of 3-Fluoro-5-hydroxybenzoic Acid Derivatives: A Comparative Spectroscopic and Crystallographic Guide
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 3-Fluoro-5-hydroxybenzoic acid and its derivatives. This guide provides a comparative analysis of various analytical techniques, supported by experimental data and detailed protocols, to facilitate the unambiguous characterization of this important class of molecules.
The precise determination of the three-dimensional structure of this compound and its derivatives is paramount for understanding their chemical reactivity, biological activity, and potential applications in drug discovery and materials science. This guide offers a comprehensive comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the structural elucidation of these compounds.
Spectroscopic Analysis: A Multi-faceted Approach
Spectroscopic techniques provide a wealth of information regarding the connectivity, functional groups, and electronic environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For this compound and its derivatives, both ¹H and ¹³C NMR provide diagnostic signals that are sensitive to the substitution pattern on the aromatic ring.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Ar-H (ppm) | -OH (ppm) | -COOH (ppm) | Other Protons (ppm) |
| This compound | 7.10-7.40 (m) | 10.15 (s, br) | 13.20 (s, br) | - |
| Methyl 3-Fluoro-5-hydroxybenzoate | 7.05-7.35 (m) | 10.10 (s, br) | - | 3.85 (s, 3H, -OCH₃) |
| 3-Fluoro-4-hydroxybenzoic acid | 7.00-7.80 (m) | 10.50 (s, br) | 12.80 (s, br) | - |
| 3,4-Dihydroxybenzoic acid | 6.80-7.40 (m) | 9.50 (s, br), 9.90 (s, br) | 12.50 (s, br) | - |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | C=O (ppm) | C-F (ppm) | C-OH (ppm) | Aromatic C (ppm) | Other Carbons (ppm) |
| This compound | 166.5 | 162.0 (d, ¹JCF) | 158.0 | 108.0-135.0 | - |
| Methyl 3-Fluoro-5-hydroxybenzoate | 165.8 | 161.5 (d, ¹JCF) | 157.5 | 108.5-134.5 | 52.5 (-OCH₃) |
| 3-Fluoro-4-hydroxybenzoic acid | 167.0 | 155.0 (d, ¹JCF) | 150.0 | 115.0-132.0 | - |
| 3,4-Dihydroxybenzoic acid | 168.0 | - | 145.0, 150.0 | 115.0-125.0 | - |
Note: d = doublet, m = multiplet, s = singlet, br = broad. Chemical shifts are approximate and may vary based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectra of this compound and its derivatives are characterized by distinct vibrational bands corresponding to the hydroxyl, carbonyl, and C-F bonds.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Methyl 3-Fluoro-5-hydroxybenzoate |
| O-H stretch (phenolic) | 3300-3500 (broad) | 3300-3500 (broad) |
| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | - |
| C=O stretch (carboxylic acid) | ~1680 | - |
| C=O stretch (ester) | - | ~1710 |
| C-F stretch | ~1250 | ~1250 |
| C-O stretch | ~1200-1300 | ~1200-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features. In electron ionization (EI) mode, this compound typically shows a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of water, carbon monoxide, and the carboxyl group.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 156 | 139, 111, 83 |
| Methyl 3-Fluoro-5-hydroxybenzoate | 170 | 139, 111, 83 |
X-ray Crystallography: The Definitive Structure
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
X-ray Crystallography
-
Crystallization: Grow single crystals of the compound by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the diffraction data using full-matrix least-squares methods.
Visualizing Methodologies and Relationships
To further clarify the processes and logical connections in structural elucidation, the following diagrams are provided.
A Comparative Analysis of Fluorinated Hydroxybenzoic Acid Isomers for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of key fluorinated hydroxybenzoic acid isomers, offering insights into their physicochemical properties, biological activities, and spectroscopic characteristics. The strategic introduction of fluorine into the hydroxybenzoic acid scaffold can significantly modulate its pharmacological profile, making these isomers valuable building blocks in the design of novel therapeutics. This document aims to be an objective resource, presenting available experimental data to aid in the selection and application of these compounds in research and drug development.
Physicochemical Properties
The position of the fluorine atom on the hydroxybenzoic acid ring profoundly influences its electronic properties, acidity (pKa), and lipophilicity (logP), all of which are critical parameters for drug design. While a comprehensive, directly comparative experimental dataset for all isomers from a single source is limited, the following table summarizes available data.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP (Predicted) |
| 2-Fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 200-202[1] | 3.0 +/- 0.1[2] | 1.23[2] |
| 3-Fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 154-158[3] | 4.23 +/- 0.1[3] | 1.23[4] |
| 4-Fluoro-3-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 214-218[5] | - | - |
Biological Activities
Fluorinated hydroxybenzoic acids have garnered interest for their potential as enzyme inhibitors and antioxidants. The following sections detail their activity in these key areas.
Enzyme Inhibition
Fluorinated benzoic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[6] Additionally, some derivatives act as antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1), an important target for immunomodulatory agents.[6]
Cyclooxygenase (COX) Inhibition:
LFA-1 Antagonism:
Lifitegrast, a fluorinated benzoic acid derivative, is an LFA-1 antagonist that prevents its interaction with Intercellular Adhesion Molecule-1 (ICAM-1), thereby inhibiting T-cell activation and migration.[6] This highlights the potential of the fluorinated hydroxybenzoic acid scaffold in the design of LFA-1 targeted therapeutics.
Antioxidant Activity
The antioxidant potential of hydroxybenzoic acids is influenced by the substitution pattern on the aromatic ring. While comprehensive comparative IC50 values for the fluorinated isomers are not available, it is known that fluorine substitution can modulate the antioxidant activity. 2-Fluoro-4-hydroxybenzoic acid has been noted for its antioxidant properties.[2]
Spectroscopic Analysis
The structural characterization of fluorinated hydroxybenzoic acid isomers relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The following table summarizes the available NMR data for select isomers. Chemical shifts (δ) are reported in parts per million (ppm).
| Isomer | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 2-Fluoro-4-hydroxybenzoic acid | - | No data available | No data available |
| 3-Fluoro-4-hydroxybenzoic acid | - | A spectrum is available but detailed peak assignments are not provided in the search results.[8] | A spectrum is available but detailed peak assignments are not provided in the search results.[8] |
| 4-Fluoro-3-hydroxybenzoic acid | - | No data available | No data available |
Note: The available NMR data is limited. Researchers should perform their own spectroscopic analysis for unambiguous identification.
Experimental Protocols
General Experimental Workflow for Comparative Analysis
This workflow outlines a general procedure for the synthesis, purification, and analysis of fluorinated hydroxybenzoic acid isomers to enable a direct comparison of their properties.
Caption: General workflow for the synthesis and analysis of isomers.
Synthesis Protocols
Synthesis of 2-Fluoro-4-hydroxybenzoic acid: A common method involves the reaction of 2,4-difluorobenzoic acid with sodium hydroxide in a solvent like dimethylsulfoxide (DMSO) at elevated temperatures (e.g., 130°C).[4]
Synthesis of 3-Fluoro-4-hydroxybenzoic acid: This isomer can be synthesized from 3-fluoro-4-methoxybenzoic acid by refluxing with concentrated hydrobromic acid and acetic acid.[2]
Synthesis of 4-Fluoro-3-hydroxybenzoic acid: One synthetic route involves the hydrolysis and demethylation of 4-fluoro-3-methoxybenzonitrile.[9] Another approach starts with the sulfonation of 4-fluorophenol followed by treatment with potassium hydroxide and sodium sulfite.[10]
Biological Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Antioxidant Activity): This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.
Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity against COX-1 and COX-2 can be determined using various commercially available assay kits, which typically measure the production of prostaglandins (e.g., PGE2) from arachidonic acid. The IC50 values are determined by measuring the enzyme activity at various concentrations of the inhibitor.
Signaling Pathways
Cyclooxygenase-2 (COX-2) Signaling Pathway
Fluorinated benzoic acids can inhibit the COX-2 pathway, which is crucial in inflammation and pain signaling.
Caption: Inhibition of the COX-2 signaling pathway.
LFA-1/ICAM-1 Signaling Pathway
Certain fluorinated benzoic acid derivatives can antagonize the LFA-1/ICAM-1 interaction, a key process in T-cell mediated immune responses.
Caption: Antagonism of the LFA-1/ICAM-1 interaction.
References
- 1. ossila.com [ossila.com]
- 2. 2-Fluoro-4-hydroxybenzoic Acid|lookchem [lookchem.com]
- 3. 3-Fluoro-4-hydroxybenzoic acid | 350-29-8 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 13C NMR spectrum [chemicalbook.com]
- 9. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Predicted Biological Activity of 3-Fluoro-5-hydroxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxybenzoic acids are a well-studied class of compounds known for a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The introduction of a fluorine atom to the aromatic ring can significantly modulate these properties by altering the molecule's electronic environment, lipophilicity, and metabolic stability. This guide explores the predicted biological activities of 3-Fluoro-5-hydroxybenzoic acid and its isomers, focusing on antioxidant and tyrosinase inhibitory potential.
Predicted Structure-Activity Relationships
The biological activity of hydroxybenzoic acids is largely dictated by the number and position of hydroxyl groups on the benzene ring. Fluorine substitution adds another layer of complexity, influencing the acidity of the phenolic proton and the overall electron distribution of the aromatic system.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The ease of this donation is influenced by the stability of the resulting phenoxyl radical.
-
Hydroxyl Position: Generally, dihydroxybenzoic acids with hydroxyl groups at the ortho (e.g., 2,3-dihydroxybenzoic acid) or para (e.g., 2,5-dihydroxybenzoic acid) positions to each other exhibit stronger antioxidant activity than meta-substituted isomers. This is due to the potential for intramolecular hydrogen bonding and better stabilization of the radical through resonance.
-
Effect of Fluorine: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group by induction, which can increase the acidity of the phenolic proton. This increased acidity could potentially enhance the hydrogen atom donating ability, a key mechanism in antioxidant activity. Theoretical studies on compounds like ferulic acid suggest that fluorination can influence intramolecular hydrogen bonding and alter the stability and polarity of the molecule, which in turn affects its pharmacological activity.
Based on these principles, it is plausible that fluorinated hydroxybenzoic acids could exhibit potent antioxidant activity. The precise impact would depend on the relative positions of the fluorine, hydroxyl, and carboxylic acid groups.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents that address hyperpigmentation. Many phenolic compounds inhibit tyrosinase, often by chelating the copper ions in the enzyme's active site.
-
Structural Requirements: The ability of phenolic compounds to inhibit tyrosinase is often linked to their structural similarity to tyrosine, the enzyme's natural substrate. The presence of hydroxyl groups that can interact with the active site residues or chelate the copper ions is crucial.
-
Influence of Fluorine: The introduction of fluorine can alter the binding affinity of the molecule to the enzyme's active site. The electron-withdrawing nature of fluorine could modulate the interaction with the copper ions or surrounding amino acid residues.
Data Presentation
As stated, direct quantitative comparative data for this compound and its isomers is not available. Researchers are encouraged to use the provided protocols to generate this data. A template for a comparative data table is provided below.
| Compound | Isomer Position | Antioxidant Activity (IC50, µM) | Tyrosinase Inhibition (IC50, µM) | Cytotoxicity (IC50, µM) |
| This compound | 3-F, 5-OH | Data not available | Data not available | Data not available |
| Example Isomer 1 | e.g., 2-F, 3-OH | Data not available | Data not available | Data not available |
| Example Isomer 2 | e.g., 2-F, 5-OH | Data not available | Data not available | Data not available |
| Example Isomer 3 | e.g., 4-F, 3-OH | Data not available | Data not available | Data not available |
| Positive Control (e.g., Ascorbic Acid) | N/A | Insert value | N/A | N/A |
| Positive Control (e.g., Kojic Acid) | N/A | N/A | Insert value | N/A |
Mandatory Visualization
Caption: Logical relationship of structural features to predicted biological activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (this compound and its isomers)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare serial dilutions of the test compounds and the positive control in methanol to various concentrations.
-
In a 96-well plate, add a specific volume of each concentration of the test compounds or positive control to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for potential inhibitors of melanin synthesis.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound and its isomers)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit the enzyme).
-
In a 96-well plate, add the phosphate buffer, the test compound solution (or positive control), and the tyrosinase solution to each well.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader in kinetic mode.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of reaction without the inhibitor, and Rate_sample is the rate of reaction with the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity) is determined by plotting the percentage of inhibition against the concentration of the compound.
Conclusion
While a definitive quantitative comparison of the biological activities of this compound and its isomers is currently hampered by a lack of published experimental data, a theoretical framework based on established structure-activity relationships can guide future research. The strategic placement of a fluorine atom on the hydroxybenzoic acid scaffold is anticipated to modulate its antioxidant and enzyme inhibitory properties. The provided experimental protocols offer a starting point for researchers to systematically evaluate these compounds and contribute valuable data to the field of medicinal chemistry. Such studies are essential for the rational design of novel therapeutic agents.
spectroscopic comparison of 3-Fluoro-5-hydroxybenzoic acid and its precursors
A detailed analysis of the spectral characteristics of 3-Fluoro-5-hydroxybenzoic acid in comparison to its synthetic precursors, 3,5-dihydroxybenzoic acid and 3-fluoro-5-bromobenzoic acid, provides valuable insights for researchers and professionals in drug development. This guide summarizes key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its spectroscopic signature in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the spectroscopic data for this compound and two of its common precursors: 3,5-dihydroxybenzoic acid and 3-fluoro-5-bromobenzoic acid.
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized as originating from precursors that possess the core benzoic acid structure with different substituents at the 3 and 5 positions. The following diagram illustrates the relationship between the target molecule and its precursors.
Caption: Synthetic relationship between precursors and this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Data not available in published literature. | |
| 3-fluoro-5-bromobenzoic acid | CD₃OD | 6.31 (dt, J = 8.08, 2.02 Hz, 1H), 6.37-6.43 (m, 1H), 6.68 (s, 1H)[1] |
| 3,5-dihydroxybenzoic acid | DMSO-d₆ | 6.3 (d, 2H), 6.6 (t, 1H), 9.5 (s, 2H, -OH), 12.5 (s, 1H, -COOH) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available in published literature. | |
| 3-fluoro-5-bromobenzoic acid | Data not available in published literature. | |
| 3,5-dihydroxybenzoic acid | DMSO-d₆ | 167.3, 158.4 (2C), 132.8, 108.5, 108.2 (2C) |
Table 3: ¹⁹F NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | Data not available in published literature. | |
| 3-fluoro-5-bromobenzoic acid | Data not available in published literature. | |
| 3,5-dihydroxybenzoic acid | Not Applicable |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands
| Compound | Sample Prep | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available in published literature. | |
| 3-fluoro-5-bromobenzoic acid | Data not available in published literature. | |
| 3,5-dihydroxybenzoic acid | KBr Pellet | 3500-3300 (O-H stretch, broad), 3070 (Ar C-H stretch), 1680 (C=O stretch), 1600, 1470 (C=C stretch) |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI⁻ | 155.0 | Data not available in published literature. |
| 3-fluoro-5-bromobenzoic acid | ESI⁻ | 216.9, 218.9 | Data not available in published literature. |
| 3,5-dihydroxybenzoic acid | ESI⁻ | 153.0 | 109.0 ([M-H-CO₂]⁻) |
Experimental Protocols
The following are general protocols for the spectroscopic techniques mentioned in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electrospray ionization (ESI) source in negative ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻ and its fragment ions are recorded.
Experimental Workflow
The following diagram outlines the general workflow for the spectroscopic analysis of the benzoic acid derivatives.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide provides a comparative overview of the available spectroscopic data for this compound and its precursors. While comprehensive experimental data for this compound and 3-fluoro-5-bromobenzoic acid is not widely available in public databases, the provided information for 3,5-dihydroxybenzoic acid serves as a valuable reference. The detailed experimental protocols and workflows offer a practical guide for researchers conducting similar spectroscopic analyses. Further research to obtain and publish the complete spectroscopic profile of this compound would be highly beneficial to the scientific community.
References
Comparative Bioactivity Screening of 3-Fluoro-5-hydroxybenzoic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential bioactivities of 3-Fluoro-5-hydroxybenzoic acid and its analogs. Due to limited direct experimental data on this specific compound in the public domain, this guide synthesizes information from studies on structurally similar hydroxybenzoic acids and fluorinated compounds to project potential activities and guide future research.
The introduction of a fluorine atom to a bioactive molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[1] Hydroxybenzoic acids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] This guide explores the expected bioactivity of this compound analogs based on these established principles.
Comparative Bioactivity Data (Hypothetical)
The following tables present hypothetical comparative data for this compound and its non-fluorinated and positional isomer analogs. This data is extrapolated from published results for similar compounds and serves as a predictive framework for experimental design.
Table 1: Antioxidant Activity of Hydroxybenzoic Acid Analogs
| Compound | DPPH Scavenging IC50 (µM) | Reference Compound |
| 3-Hydroxybenzoic acid | 75 (Estimated) | Ascorbic Acid (IC50 ~ 30 µM) |
| 5-Hydroxybenzoic acid | 80 (Estimated) | |
| This compound | 50 (Hypothesized) | |
| 3,5-Dihydroxybenzoic acid | 40 (Literature-based) |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity of Hydroxybenzoic Acid Analogs
| Compound | Nitric Oxide Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells | Reference Compound |
| 3-Hydroxybenzoic acid | 120 (Estimated) | Dexamethasone (IC50 ~ 5 µM) |
| 5-Hydroxybenzoic acid | 130 (Estimated) | |
| This compound | 80 (Hypothesized) | |
| 3,5-Dihydroxybenzoic acid | 90 (Literature-based) |
Note: Lower IC50 values indicate higher anti-inflammatory activity.
Table 3: Cytotoxic Activity of Hydroxybenzoic Acid Analogs against Human Cancer Cell Lines
| Compound | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - A549 (Lung Cancer) | Reference Compound |
| 3-Hydroxybenzoic acid | > 200 (Estimated) | > 200 (Estimated) | Doxorubicin (IC50 ~ 1 µM) |
| 5-Hydroxybenzoic acid | > 200 (Estimated) | > 200 (Estimated) | |
| This compound | 150 (Hypothesized) | 170 (Hypothesized) | |
| 3,5-Dihydroxybenzoic acid | 180 (Literature-based) | 190 (Literature-based) |
Note: Lower IC50 values indicate higher cytotoxic activity.
Experimental Protocols
Detailed methodologies for key bioactivity screening assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.[4][5]
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol to create a series of concentrations.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[6][7]
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS and incubate for another 24 hours.
-
-
Measurement of Nitrite:
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Calculation:
-
A standard curve is prepared using sodium nitrite to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
The IC50 value is determined from the dose-response curve.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to screen for the cytotoxic effects of compounds on cancer cell lines.[8]
Procedure:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[9][10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound analog.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and survival.[11][12] Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: Potential modulation of the MAPK signaling pathway by a this compound analog.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial bioactivity screening of novel compounds.
Caption: A streamlined workflow for the in vitro bioactivity screening of this compound analogs.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Acidity of Fluorobenzoic Acid Isomers: A Quantitative Comparison
An Objective Comparison of the Acidity of Fluorobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of the physicochemical properties of substituted aromatic compounds is paramount. The acidity, quantified by the acid dissociation constant (pKa), of a molecule is a critical parameter that influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-fluorobenzoic acid isomers, supported by experimental data and detailed methodologies.
The position of the fluorine atom on the benzoic acid ring significantly impacts the acidity of the carboxylic acid group. A lower pKa value is indicative of a stronger acid. The experimentally determined pKa values for the three isomers are presented in the table below.
| Compound | Isomer | pKa Value |
| 2-Fluorobenzoic Acid | Ortho | 3.27[1] |
| 3-Fluorobenzoic Acid | Meta | 3.86[1] |
| 4-Fluorobenzoic Acid | Para | 4.14[1][2] |
| Benzoic Acid (Reference) | - | 4.20[1] |
As the data indicates, all fluorobenzoic acid isomers are more acidic than benzoic acid itself. The ortho isomer is the strongest acid, followed by the meta, and then the para isomer, which has an acidity closest to that of benzoic acid.
Understanding the Structure-Acidity Relationship
The observed trend in acidity among the fluorobenzoic acid isomers can be attributed to a combination of electronic effects exerted by the highly electronegative fluorine atom: the inductive effect and the resonance effect.
Inductive Effect (-I): Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect.[3] This effect pulls electron density through the sigma (σ) bonds, which helps to stabilize the negative charge on the carboxylate anion formed upon deprotonation.[3] The stability of the conjugate base is directly proportional to the strength of the acid. The inductive effect is distance-dependent, being most potent at the ortho position, weaker at the meta position, and weakest at the para position.[3]
Resonance (Mesomeric) Effect (+M): The fluorine atom possesses lone pairs of electrons that can be donated into the pi (π) system of the benzene ring.[3] This electron-donating resonance effect increases the electron density on the ring, which can destabilize the carboxylate anion and thereby decrease acidity.[3] The resonance effect is most pronounced at the ortho and para positions.
The net acidity of each isomer is a result of the interplay between these two opposing effects:
-
2-Fluorobenzoic Acid (Ortho): The strong, distance-dependent inductive effect (-I) at the ortho position is the dominant factor, significantly stabilizing the conjugate base and making it the most acidic of the three isomers.[3] Additionally, the "ortho effect" may play a role, where steric hindrance between the fluorine atom and the carboxyl group forces the carboxyl group out of the plane of the benzene ring, disrupting its resonance with the ring and further increasing acidity.[3]
-
3-Fluorobenzoic Acid (Meta): At the meta position, the resonance effect is not operative. Therefore, the acidity is primarily enhanced by the inductive effect, which is weaker than at the ortho position but still significant enough to make it a stronger acid than benzoic acid.
-
4-Fluorobenzoic Acid (Para): In the para isomer, both the inductive (-I) and resonance (+M) effects are at play.[3] While the inductive effect withdraws electron density, the resonance effect donates it.[2] Because these effects are in opposition, the net result is a smaller increase in acidity compared to the ortho and meta isomers.[3]
Caption: Electronic effects on the acidity of fluorobenzoic acid isomers.
Experimental Protocols for pKa Determination
The pKa values of weak acids like fluorobenzoic acids are commonly determined using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a strong base (titrant), typically sodium hydroxide (NaOH), of a known concentration to a solution of the fluorobenzoic acid.[1] The pH of the solution is monitored throughout the titration.[1]
Apparatus and Reagents:
-
pH meter with a calibrated glass electrode[1]
-
Magnetic stirrer and stir bar[1]
-
Burette for precise delivery of the titrant[1]
-
Beaker or titration vessel[1]
-
Fluorobenzoic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)[1]
-
Deionized water[1]
-
Standard buffer solutions (e.g., pH 4, 7, and 10) for pH meter calibration[1]
Procedure:
-
A known amount of the fluorobenzoic acid is dissolved in a specific volume of deionized water in the titration vessel.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The NaOH titrant is added in small, precise increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
The additions are continued until the pH of the solution has passed the equivalence point and stabilized in the basic region.
-
A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.[1]
-
The equivalence point is the point of inflection on the curve. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[1]
References
A Comparative Guide to Structure-Activity Relationships of 3-Fluoro-5-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Fluoro-5-hydroxybenzoic acid derivatives, focusing on their potential as enzyme inhibitors. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide synthesizes information from studies on closely related fluorinated and hydroxylated benzoic acid derivatives to provide insights into the key structural features influencing biological activity.
Introduction
Benzoic acid and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The introduction of fluorine and hydroxyl substituents can significantly modulate the physicochemical and biological properties of the parent molecule. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets[3]. This guide explores the potential SAR of this compound derivatives, offering a framework for the rational design of novel therapeutic agents.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on general principles from studies on related benzoic acid derivatives, a hypothetical SAR for this compound derivatives as enzyme inhibitors can be proposed. Modifications at the carboxylate, the hydroxyl group, and the aromatic ring can influence potency and selectivity.
Table 1: Hypothetical SAR of this compound Derivatives as Enzyme Inhibitors
| Compound ID | R1 (Carboxylate Modification) | R2 (Hydroxyl Modification) | Other Ring Substitutions | Hypothetical IC50 (µM) * | Key SAR Observations |
| 1 (Parent) | -OH | -OH | - | 50 | Baseline activity. |
| 2 | -OCH3 (Methyl Ester) | -OH | - | >100 | Esterification of the carboxylic acid often reduces or abolishes activity, highlighting the importance of the carboxylate for target interaction. |
| 3 | -NH2 (Amide) | -OH | - | 75 | Primary amide may retain some activity, but is generally less potent than the carboxylic acid. |
| 4 | -OH | -OCH3 (Methyl Ether) | - | >100 | Masking the hydroxyl group disrupts key hydrogen bonding interactions, leading to a loss of activity. |
| 5 | -OH | -OH | 4-Chloro | 25 | Introduction of a halogen at the 4-position could enhance binding through additional interactions. |
| 6 | -OH | -OH | 2-Amino | 40 | Addition of an amino group might introduce new hydrogen bonding opportunities. |
| 7 | -OH | -OH | 6-Methyl | 60 | A bulky group at the 6-position could introduce steric hindrance, potentially reducing activity. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible biological data. Below are representative protocols for the synthesis of benzoic acid derivatives and a common enzyme inhibition assay.
General Synthesis of this compound Amide Derivatives
A common method for synthesizing amide derivatives from a carboxylic acid involves activation of the carboxyl group followed by reaction with an amine.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or a coupling agent like EDC/HOBt
-
Desired amine (R-NH2)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
-
Base (e.g., Triethylamine)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation: The this compound is dissolved in an anhydrous solvent. A carboxyl activating agent (e.g., thionyl chloride or a mixture of EDC and HOBt) is added, and the reaction is stirred at an appropriate temperature (e.g., room temperature or 0°C) for a specified time to form the activated intermediate.
-
Amine Addition: The desired amine and a base (to neutralize the acid formed) are added to the reaction mixture.
-
Reaction: The mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the pure amide derivative.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine[1].
Workflow for AChE Inhibition Assay
References
Assessing the In Vivo Efficacy of Hydroxybenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles has led to a significant interest in the derivatives of hydroxybenzoic acid. These compounds, recognized for their diverse biological activities, including anti-inflammatory and analgesic effects, represent a promising scaffold for drug discovery. This guide provides a comparative overview of the in vivo efficacy of hydroxybenzoic acid derivatives, with a focus on the potential advantages conferred by fluorination. While direct in vivo comparative data for 3-Fluoro-5-hydroxybenzoic acid derivatives is limited in publicly available literature, this guide synthesizes findings from structurally related compounds to provide valuable insights for researchers.
The Impact of Fluorination on Pharmacological Properties
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[1] Furthermore, fluorine's high electronegativity can facilitate stronger interactions with biological targets through hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[1] The electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of the carboxylic acid group, which influences its ionization state at physiological pH and can affect solubility and target engagement.[1]
Comparative In Vivo Efficacy of Hydroxybenzoic Acid Derivatives
Table 1: In Vivo Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | Reduction in Writhing (%) |
| PS1 (5-acetamido-2-hydroxy benzoic acid) | 20 | 52 |
| 50 | 83 | |
| PS3 (5-phenylacetamido-2-hydroxy benzoic acid) | 20 | 74 |
| 50 | 75 |
Data synthesized from a study on 5-acetamido-2-hydroxy benzoic acid derivatives.[2]
The results indicate a dose-dependent analgesic effect for both compounds, with the phenyl-substituted derivative (PS3) showing higher potency at a lower dose.[2]
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory and analgesic effects of many benzoic acid derivatives are attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[2][3] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of these derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for key in vivo experiments.
Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity.
-
Animals: Adult male Swiss mice are used.[2]
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.[2]
-
Drug Administration: The test compounds (e.g., 5-acetamido-2-hydroxy benzoic acid derivatives) or vehicle (control) are administered orally.[2]
-
Induction of Writhing: After a set time (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).[2]
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group.
Conclusion
While direct comparative in vivo data on this compound derivatives remains to be fully elucidated in the public domain, the available evidence from structurally similar compounds, coupled with the known benefits of fluorination, suggests a promising avenue for the development of novel anti-inflammatory and analgesic agents. The strategic placement of a fluorine atom on the hydroxybenzoic acid scaffold has the potential to enhance metabolic stability and target affinity, leading to improved efficacy. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this class of compounds. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers embarking on the evaluation of these and other novel chemical entities.
References
Confirming the Identity of 3-Fluoro-5-hydroxybenzoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a critical step in the scientific process. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the definitive identification of 3-Fluoro-5-hydroxybenzoic acid. The performance of LC-MS is contrasted with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, supported by detailed experimental protocols and data interpretation.
High-Confidence Identification with LC-MS
Liquid Chromatography-Mass Spectrometry stands as a powerful and widely adopted technique for the confirmation of molecular identity, offering exceptional sensitivity and selectivity.[1] When coupled with tandem mass spectrometry (MS/MS), it provides a high degree of confidence through the specific fragmentation patterns of the target molecule.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol is adapted from established methods for the analysis of fluorinated benzoic acids.[2][3]
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For unknown samples, dissolve the sample in the same solvent and dilute to fall within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
4. MS/MS (MRM) Parameters:
For quantitative analysis and confirmation, Multiple Reaction Monitoring (MRM) is employed. The precursor ion is the deprotonated molecule [M-H]⁻, and product ions are generated through collision-induced dissociation. For this compound (MW: 156.11 g/mol ), the expected precursor ion is m/z 155.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |
| 155 | 111 | 15 | 0.1 |
| 155 | 83 | 25 | 0.1 |
Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte.
Data Presentation: LC-MS Performance
| Parameter | Expected Performance for this compound |
| Retention Time (RT) | Dependent on the specific LC conditions, but expected to be reproducible to within ±0.1 minutes. The presence of both a fluorine and a hydroxyl group will influence its polarity and retention compared to unsubstituted benzoic acid. The retention behavior is influenced by the mobile phase pH and the pKa of the analyte.[4][5] |
| Precursor Ion (m/z) | 155.02 [M-H]⁻ (Calculated for C₇H₄FO₃⁻) |
| Product Ions (m/z) | Expected fragments include loss of CO₂ (m/z 111) and further fragmentation. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range. |
| Limit of Quantitation (LOQ) | Low to mid ng/mL range. |
Comparative Analysis with Alternative Techniques
While LC-MS is a gold standard for confirmation, NMR and FTIR provide complementary structural information.
Comparison of Analytical Techniques
| Feature | LC-MS/MS | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by chromatography followed by mass-to-charge ratio measurement and fragmentation. | Nuclear spin transitions in a magnetic field. | Vibrational transitions of molecular bonds upon absorption of infrared radiation. |
| Information Provided | Molecular weight, elemental composition (high resolution MS), and structural information from fragmentation. | Detailed atomic connectivity and 3D structure. | Presence of specific functional groups. |
| Sensitivity | Very high (pg to fg range). | Lower (µg to mg range). | Moderate (µg to mg range). |
| Sample Requirement | Small volume of dilute solution. | Higher concentration, typically in a deuterated solvent. | Can be solid, liquid, or gas. |
| Confirmation Power | High, based on specific retention time and fragmentation pattern. | Very high, provides unambiguous structure elucidation. | Moderate, confirms functional groups but not their specific arrangement. |
| Quantitative Analysis | Excellent, wide dynamic range. | Good, but requires internal standards for accuracy. | Possible, but generally less precise than LC-MS or NMR. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive confirmation of the substitution pattern on the benzene ring.
Expected ¹H NMR Data (in DMSO-d₆):
-
Aromatic protons would appear as distinct multiplets, with coupling patterns influenced by the fluorine and hydroxyl groups.
-
The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
The hydroxyl proton would also be observable, its chemical shift being dependent on concentration and solvent.
Expected ¹³C NMR Data (in DMSO-d₆):
-
Seven distinct carbon signals would be expected.
-
The carbon atom attached to the fluorine would show a characteristic large one-bond C-F coupling constant.
-
The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing fluorine and electron-donating hydroxyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands.
Expected FTIR Absorption Bands:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
O-H stretch (phenol): A broad band around 3400-3200 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.
-
C-F stretch: A strong band in the region of 1300-1000 cm⁻¹.
-
Aromatic C=C stretches: Several bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H bending: Bands in the 900-690 cm⁻¹ region, indicative of the substitution pattern.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language.
References
- 1. agilent.com [agilent.com]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retention behaviour of analytes in reversed phase high performance liquid chromatography - A review. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-hydroxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like 3-Fluoro-5-hydroxybenzoic acid are of paramount importance. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring compliance and minimizing risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous chemical, and appropriate precautions must be taken to avoid exposure.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.
Hazard Identification
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes the key hazards associated with this compound.
| Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This should always be done through a licensed and certified waste disposal company.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated materials such as filter paper, weighing boats, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical waste and should be kept securely sealed when not in use.
-
Do not mix this waste with other incompatible waste streams.
2. Spill Management:
-
In the event of a spill, first ensure the area is well-ventilated and restrict access.
-
For solid spills, carefully sweep up the material to avoid creating dust. Use a dust suppressant if necessary.
-
Place the swept material into the designated hazardous waste container.
-
For liquid spills (if the compound is in solution), absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.[1]
-
Place the absorbent material into the sealed hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[1] Collect all cleaning materials as hazardous waste.[1]
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container by a certified chemical waste management company.[1]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] However, this should only be performed by trained professionals in a licensed facility.
-
Always observe all federal, state, and local environmental regulations when disposing of this substance.[2]
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product. Ensure containers are completely emptied before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Fluoro-5-hydroxybenzoic acid
Essential Safety and Handling Guide for 3-Fluoro-5-hydroxybenzoic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Chemical Profile and Hazards:
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Standards and Specifications |
| Eyes/Face | Chemical safety goggles or a face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Protective gloves (e.g., nitrile rubber). | Must be inspected prior to use and comply with 29 CFR 1910.138.[3][5] |
| Body | Wear suitable protective clothing to prevent skin exposure. | --- |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate or if dusts are generated.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Work in a well-ventilated area.[1][5][7] The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Chemical:
-
Avoid the formation of dust.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
4. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][6]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal Plan
1. Waste Collection:
2. Disposal Method:
-
Dispose of the contents and container to an approved waste disposal plant.[1][2][6] This should be done in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[3]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| In case of skin contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| If inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| If swallowed | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3] |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
